molecular formula C11H9ClN2OS B408482 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Número de catálogo: B408482
Peso molecular: 252.72 g/mol
Clave InChI: MXGUAAMFCPDOEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications. This compound belongs to the class of N-(thiazol-2-yl)-benzamide analogs, which have been identified as a novel structural class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels, activated by zinc ions and protons . Research into related analogs suggests this class of compounds functions as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent inhibition . The thiazole ring is a privileged scaffold in medicinal chemistry, frequently employed in the synthesis of compounds with diverse pharmacological activities . As a research reagent, 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a valuable synthetic intermediate or pharmacological tool for chemists and neuroscientists. Its primary research applications include use in method development, as a building block for the synthesis of more complex molecules, and in in vitro investigations aimed at exploring the physiological functions and therapeutic potential of ion channels like ZAC .

Propiedades

Fórmula molecular

C11H9ClN2OS

Peso molecular

252.72 g/mol

Nombre IUPAC

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9ClN2OS/c1-7-6-16-11(13-7)14-10(15)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)

Clave InChI

MXGUAAMFCPDOEZ-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl

SMILES canónico

CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, a molecule of interest within the broader class of N-thiazolyl benzamides. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document constructs a robust profile based on established chemical principles and data from structurally analogous compounds. We will delve into its physicochemical properties, propose a detailed synthetic protocol and analytical characterization workflow, and explore its potential biological activities and applications, particularly in the context of antimicrobial and anticancer research. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and related chemical entities.

Introduction: The Therapeutic Potential of N-Thiazolyl Benzamides

The N-thiazolyl benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a key pharmacophore in numerous approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions contributes to its efficacy as a versatile building block in drug design. When coupled with a substituted benzamide moiety, the resulting compounds have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[2]

The subject of this guide, 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, combines the key features of this promising class of molecules. The presence of a chloro-substituent on the benzamide ring can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity and pharmacokinetic profile. This guide aims to provide a detailed technical overview to facilitate further research and development of this compound.

Physicochemical Properties

While experimentally determined data for 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is limited, its fundamental properties can be reliably predicted and are summarized in the table below.

PropertyValueSource
CAS Number 378204-06-9[3]
Molecular Formula C₁₁H₉ClN₂OS[4]
Molecular Weight 252.72 g/mol [4]
Monoisotopic Mass 252.0124 Da[4]
Predicted XlogP 3.1[4]
SMILES CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl[4]
InChI InChI=1S/C11H9ClN2OS/c1-7-6-16-11(13-7)14-10(15)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15)[4]

Note on Solubility and Stability: Based on the predicted XlogP and the properties of similar chlorinated benzamide derivatives, 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is expected to have moderate solubility in organic solvents and be less soluble in water.[2][5] As with many chlorinated organic compounds, it should be stored in a cool, dry place away from strong oxidizing agents to ensure stability.

Proposed Synthesis and Purification

The synthesis of N-thiazolyl benzamides is typically achieved through the acylation of a 2-aminothiazole derivative with a substituted benzoyl chloride.[2][6] The following proposed protocol for the synthesis of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is based on these established methods.

Synthetic Workflow

SynthesisWorkflow Reactant1 2-Amino-4-methylthiazole Reaction Acylation Reaction Reactant1->Reaction Reactant2 3-Chlorobenzoyl chloride Reactant2->Reaction Solvent Anhydrous Solvent (e.g., Acetone, THF) Solvent->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide Purification->Product MoA cluster_compound 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide cluster_cell Pathogen/Cancer Cell Compound Compound Target Biological Target (e.g., SDH, Kinase) Compound->Target Inhibition Pathway Cellular Pathway (e.g., Respiration, Proliferation) Target->Pathway Disruption Effect Cell Death / Growth Inhibition Pathway->Effect

Sources

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Abstract

The N-(thiazol-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent modulators of critical biological pathways.[1][2] This guide focuses on a specific analog, 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, a compound of interest for which the precise mechanism of action remains to be fully elucidated. Given the prevalence of related compounds acting as protein kinase inhibitors, we hypothesize that this molecule targets a kinase within a key oncogenic signaling cascade, such as the MAPK/ERK pathway. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and define the mechanism of action of this compound, from initial target identification to cellular pathway analysis. The methodologies described herein are designed as self-validating systems, ensuring scientific rigor and reproducibility.

Introduction: The Scientific Rationale

The structural motif of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, featuring a substituted thiazole ring linked to a chlorinated benzamide, is suggestive of interaction with ATP-binding pockets characteristic of protein kinases.[2][3] Numerous studies on similar scaffolds have revealed activities against critical cancer targets, including BRAF, EGFR, and HER-2, which are central nodes in the Ras-Raf-MEK-ERK signaling pathway.[2][4] This pathway is frequently hyperactivated in a significant portion of human cancers, making its components prime targets for therapeutic intervention.[5]

Therefore, a logical and data-driven starting point is to investigate 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a potential inhibitor of the MAPK/ERK cascade. This guide outlines a phased experimental strategy designed to first identify the direct molecular target(s) of the compound and then to characterize its functional impact on the downstream signaling pathway within a cellular context.

Part 1: Molecular Target Identification and Validation

The foundational step in characterizing a novel compound is to identify its direct molecular binding partner(s). An unbiased, proteome-wide approach is crucial to avoid confirmation bias and to reveal potential off-target effects.[6] We will employ a chemical proteomics strategy to "fish" for cellular targets directly from cell lysates.[7]

Target Identification via Affinity-Based Chemical Proteomics

The core principle of this approach is to use the compound as bait to capture its binding partners, which are then identified using mass spectrometry.[6][8] This requires immobilizing an analog of the compound onto a solid support, such as chromatography beads.

Experimental Workflow: Target Pulldown

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound Synthesize Linker-Modified 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide Beads Couple Analog to Sepharose Beads Compound->Beads Incubate Incubate Lysate with Compound-Coupled Beads Beads->Incubate Competition Parallel Incubation with Excess Free Compound (Control) Beads->Competition Lysate Prepare Cell Lysate (e.g., A375 Melanoma Cells) Lysate->Incubate Lysate->Competition Wash Wash Beads to Remove Non-Specific Binders Incubate->Wash Competition->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MassSpec LC-MS/MS Analysis SDS_PAGE->MassSpec Data Database Search & Protein Identification MassSpec->Data Validate Identify Specific Binders (Absent in Competition Control) Data->Validate

Caption: Workflow for affinity-based target identification.

Causality Behind Experimental Choices:

  • Cell Line Selection: A375 melanoma cells are chosen as a model system because they harbor the BRAF V600E mutation, leading to constitutive activation of the MAPK/ERK pathway.[9][10] This provides a relevant biological context for identifying inhibitors of this cascade.

  • Competition Control: The parallel incubation with excess free compound is a critical self-validating step.[8] Proteins that bind specifically to the compound will be outcompeted and will therefore be absent or significantly reduced in this control lane, allowing for confident identification of true targets versus non-specific bead binders.

Target Validation: Cellular Thermal Shift Assay (CETSA)

Once putative targets are identified, it is essential to validate their engagement by the compound in an intact cellular environment. CETSA is a powerful method that measures the thermal stabilization of a protein upon ligand binding.[11]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Culture A375 cells to ~80% confluency. Treat cells with either vehicle (DMSO) or 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide at a final concentration of 10 µM for 1 hour.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes.

  • Heat Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the abundance of the putative target protein (e.g., BRAF, MEK1/2) at each temperature point by Western blot. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct target engagement.[11]

Part 2: Biochemical Characterization of Target Interaction

Assuming the target identification phase points towards a specific kinase (e.g., BRAF V600E or MEK1/2), the next logical step is to quantify the inhibitory potency of the compound through in vitro biochemical assays.

In Vitro Kinase Inhibition Assay

An Enzyme-Linked Immunosorbent Assay (ELISA)-based system is a high-throughput and robust method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[4][12]

Experimental Protocol: BRAF V600E Kinase Inhibition Assay

  • Plate Coating: Use a 96-well plate pre-coated with an antibody to capture a GST-tagged, inactive MEK1 substrate.

  • Kinase Reaction: In each well, add the following components:

    • Assay Buffer

    • Purified, active recombinant BRAF V600E enzyme.

    • A serial dilution of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (e.g., from 100 µM to 1 nM).

    • ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for MEK1 phosphorylation by BRAF V600E.

  • Detection:

    • Wash the plate to remove reaction components.

    • Add a primary antibody that specifically detects phosphorylated MEK1 (p-MEK1).

    • Wash, then add an HRP-conjugated secondary antibody.

    • Wash, then add a chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC50 (nM)
3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamideBRAF V600E85
Vemurafenib (Positive Control)BRAF V600E31
3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamidec-Raf4,500
3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamideSRC>10,000

This table presents hypothetical data for illustrative purposes.

Part 3: Cellular Mechanism of Action

Confirming that the compound inhibits its target in living cells and produces the expected downstream effect is the ultimate proof of its mechanism of action. We will assess the phosphorylation status of the target's direct substrate. If the compound inhibits BRAF, we expect to see a decrease in MEK phosphorylation. If it inhibits MEK, we expect a decrease in ERK phosphorylation.[5][13]

Cellular Target Engagement: In-Cell Western (ICW) Assay for ERK Phosphorylation

The In-Cell Western is a quantitative, plate-based immunofluorescence assay that measures protein levels and post-translational modifications directly in fixed cells, offering higher throughput than traditional Western blotting.[14]

Experimental Workflow: In-Cell Western

G cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_readout Detection & Analysis Seed Seed A375 Cells in 96-well plate Starve Serum Starve Cells (24h) Seed->Starve Treat Treat with Compound (Dose-Response) Starve->Treat Stimulate Stimulate with Growth Factor (e.g., PMA, if needed) Treat->Stimulate Fix Fix Cells (4% Formaldehyde) Stimulate->Fix Perm Permeabilize (0.1% Triton X-100) Fix->Perm Block Block Non-Specific Sites Perm->Block Antibody Incubate with Primary Abs (anti-p-ERK & anti-Total ERK) Block->Antibody Secondary Incubate with Fluorophore- Conjugated Secondary Abs Antibody->Secondary Scan Scan Plate on Infrared Imager Secondary->Scan Quantify Quantify Fluorescence (700nm & 800nm channels) Scan->Quantify Normalize Normalize p-ERK Signal to Total ERK Signal Quantify->Normalize Plot Plot Normalized Signal vs. Compound Concentration Normalize->Plot

Caption: Workflow for quantitative analysis of ERK phosphorylation.

Experimental Protocol: In-Cell Western for p-ERK/Total ERK

  • Cell Culture: Seed A375 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide for 2 hours.

  • Fixation & Permeabilization: Fix the cells with 4% formaldehyde in PBS for 20 minutes, then permeabilize with 0.1% Triton X-100 in PBS.[15]

  • Blocking: Block with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer or 1X PBS Fish Gel) for 1.5 hours at room temperature.[15]

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies from different host species: Rabbit anti-phospho-ERK1/2 and Mouse anti-Total ERK1/2.

  • Secondary Antibody Incubation: After washing, incubate for 1 hour with a cocktail of two secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse).

  • Imaging and Analysis: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®). Quantify the fluorescence intensity in both the 700 nm (Total ERK) and 800 nm (p-ERK) channels. The ratio of p-ERK to Total ERK provides a normalized measure of pathway inhibition.

Expected Outcome: A dose-dependent decrease in the normalized phospho-ERK signal would strongly support the hypothesis that 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide acts as an inhibitor of the MAPK/ERK signaling pathway.

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy to definitively elucidate the mechanism of action of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. By progressing from unbiased target discovery to biochemical validation and finally to quantitative analysis of cellular signaling, this workflow provides a robust framework for characterizing novel small molecule inhibitors. The proposed experiments, grounded in established and self-validating methodologies, will not only identify the primary molecular target but also functionally confirm the compound's impact on the relevant biological pathway, providing critical insights for its future development as a potential therapeutic agent.

References

  • National Institutes of Health (NIH). (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Retrieved from [Link]

  • Mann, M., et al. (2002). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors.
  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). Retrieved from [Link]

  • Patel, R. B., et al. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl)
  • Sturm, R., et al. (2012). Identification of a novel family of BRAF V600E inhibitors. ACS Medicinal Chemistry Letters.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells.
  • Gray, N. S., et al. (2012). Identification of a Novel Family of BRAF V600E Inhibitors. ACS Medicinal Chemistry Letters.
  • Bantscheff, M., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Long, G. V., et al. (2013). Comparison of Testing Methods for the Detection of BRAF V600E Mutations in Malignant Melanoma: Pre-Approval Validation Study of the Companion Diagnostic Test for Vemurafenib. PLOS One.
  • QIAGEN. (2020, April 15). QIAGEN launches therascreen BRAF test as companion diagnostic to a BRAFTOVI® (encorafenib) based regimen in metastatic colorectal cancer. Retrieved from [Link]

  • O'Donnell, M., et al. (2016). A screening test for BRAF mutant melanoma: Immunohistochemical (IHC)
  • Elands, J., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology.
  • Xu, J., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology.
  • van der Meer, T., et al. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Scientific Reports.
  • Reaction Biology. (n.d.). MEK Cellular Phosphorylation Assay Service. Retrieved from [Link]

  • Wang, D., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic & Medicinal Chemistry.
  • Aydin, A., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
  • Rockland Immunochemicals, Inc. (n.d.). In-Cell Western (ICW) Protocol. Retrieved from [Link]

  • Deshmukh, R., et al. (2012). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.
  • Wang, Y., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research.
  • Kumar, S., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Scientia Pharmaceutica.
  • Patel, D. J., et al. (2015). Synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl) phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents. Hetero Letters.
  • Li, M., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules.
  • Yan, H., et al. (2022). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry.
  • Chhajed, M., et al. (2011). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one.
  • Kumar, A., et al. (2022). Synthesis and screening of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives as anticonvulsants. Annals of Phytomedicine.

Sources

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide biological activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Foreword: The intersection of heterocyclic chemistry and medicinal research continues to yield compounds of significant therapeutic interest. Within this landscape, molecules that incorporate both thiazole and benzamide scaffolds have drawn considerable attention due to their diverse and potent biological activities.[1][2] This guide provides a comprehensive technical overview of a specific compound in this class: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. We will delve into its synthesis, explore its validated and putative biological activities, and elucidate the experimental methodologies and mechanistic underpinnings that define its potential as a lead compound in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.

Compound Overview and Rationale

Molecular Structure: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a synthetic small molecule featuring a central amide linkage connecting a 3-chlorinated benzene ring to a 4-methyl-substituted thiazole ring. The thiazole ring is a well-established pharmacophore known for its presence in a wide array of bioactive compounds, while the benzamide moiety and its derivatives are recognized for their roles in antimicrobial, anti-inflammatory, and anticancer agents.[1][3] The specific combination of these fragments, along with the chloro-substituent, suggests a unique electronic and steric profile that may confer potent and selective biological activity.

Synthesis and Characterization

The synthesis of N-substituted benzamides is typically achieved through a direct and efficient condensation reaction. The logical and well-established pathway for synthesizing the title compound involves the acylation of 2-amino-4-methylthiazole with 3-chlorobenzoyl chloride.

General Synthetic Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. This method is designed to be self-validating through careful monitoring and purification.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-amino-4-methylthiazole (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetone.

  • Base Addition: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Acylation: Cool the mixture in an ice bath to 0-5 °C to control the exothermic reaction. Slowly add a solution of 3-chlorobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over 15-20 minutes with continuous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (2-amino-4-methylthiazole) is consumed.

  • Work-up and Isolation: Upon completion, evaporate the solvent under reduced pressure. Wash the resulting solid residue with water to remove the triethylamine hydrochloride salt.

  • Purification: Filter the solid product and recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation Reactant1 2-amino-4-methylthiazole ReactionVessel Reaction at 0-5°C, then RT Reactant1->ReactionVessel Reactant2 3-chlorobenzoyl chloride Reactant2->ReactionVessel Base Triethylamine in THF Base->ReactionVessel TLC TLC Monitoring ReactionVessel->TLC Check Completion Workup Solvent Evaporation & Water Wash TLC->Workup If Complete Purification Recrystallization (Ethanol/Water) Workup->Purification Product Pure 3-chloro-N-(4-methyl- 1,3-thiazol-2-yl)benzamide Purification->Product Analysis NMR, HRMS Analysis Product->Analysis

Caption: Workflow for the synthesis and purification of the title compound.

Biological Activity and Mechanistic Insights

The biological potential of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is predicted to be significant in two primary areas: anticancer and antimicrobial applications. This is based on extensive research into related chemical structures.[1][5]

Anticancer Activity

Many benzamide derivatives have been investigated as anticancer agents.[5][6] A closely related analog, 3-Chloro-N-phenylbenzamide, demonstrated the ability to inhibit the growth of cervical cancer cells (SiHa) by targeting the IKKβ enzyme, a critical component of the NF-κB signaling pathway.[5]

Proposed Mechanism of Action: Inhibition of NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of cellular processes involving inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and preventing apoptosis (programmed cell death).[5] The enzyme IKKβ is essential for activating this pathway. It is hypothesized that 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide acts as an inhibitor of IKKβ, preventing the downstream signaling cascade that leads to tumor cell proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex (IKKβ) IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters IkB_p Phosphorylated IκBα NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates Compound 3-chloro-N-(4-methyl- 1,3-thiazol-2-yl)benzamide Compound->IKK INHIBITS DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Degradation Ubiquitination & Degradation IkB_p->Degradation Degradation->NFkB releases

Caption: Proposed inhibition of the NF-κB signaling pathway by the title compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Seed a human cancer cell line (e.g., SiHa or HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][6]

  • Compound Treatment: Prepare serial dilutions of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide in the culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

Data Presentation: Cytotoxicity

Cell LineCompoundIC₅₀ (µM)
SiHa (Cervical Cancer)3-Chloro-N-phenylbenzamide22.4[5]
HCT116 (Colorectal)Analog W174.12[6]
SiHa (Cervical Cancer)Title Compound (Hypothetical) To be determined
Antimicrobial Activity

The thiazole ring is a core component of many antimicrobial drugs.[7] Furthermore, numerous benzamide derivatives have demonstrated significant antibacterial and antifungal properties.[3][6][8] This dual-pharmacophore nature strongly suggests that 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide could possess potent antimicrobial activity.

Proposed Mechanism of Action

The mechanisms for related compounds are diverse. Thiazole-containing compounds have been shown to act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[2] For bacteria, potential mechanisms could include inhibition of essential enzymes like dihydrofolate reductase or disruption of cell wall integrity.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the title compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

In Silico Predictions and SAR

Modern drug discovery heavily relies on computational tools to predict a compound's properties and guide further development.

  • Molecular Docking: This technique simulates the binding of the compound to the active site of a target protein (e.g., IKKβ). A high binding affinity (low binding energy) suggests a strong potential for inhibition.[2]

  • ADMET Analysis: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) simulations predict the pharmacokinetic profile of a compound. Properties like water solubility, lipophilicity (logP), and potential for blood-brain barrier penetration are assessed to evaluate its drug-likeness.[1][7]

  • Structure-Activity Relationship (SAR): The presence of the electron-withdrawing chlorine atom at the meta-position of the benzamide ring can significantly influence the electronic distribution and binding capabilities of the molecule. Similarly, the methyl group on the thiazole ring can affect steric interactions within a binding pocket. SAR studies on related compounds show that such substitutions are critical for modulating biological activity and spectrum.[3][6]

Drug_Discovery_Workflow Start Compound Design Synthesis Chemical Synthesis Start->Synthesis InSilico In Silico Screening (Docking, ADMET) Synthesis->InSilico InVitro In Vitro Assays (MIC, IC50) Synthesis->InVitro SAR SAR Analysis InSilico->SAR InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterate InVivo In Vivo Studies LeadOpt->InVivo

Caption: Integrated workflow for modern drug discovery and development.

Conclusion and Future Directions

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a molecule of considerable interest, positioned at the confluence of well-established pharmacophores. Based on robust evidence from analogous structures, it holds significant potential as both an anticancer agent, likely through the inhibition of the NF-κB pathway, and as a broad-spectrum antimicrobial agent.

The path forward requires a systematic and rigorous evaluation:

  • Definitive Biological Screening: The compound must be subjected to comprehensive in vitro screening against a panel of cancer cell lines and pathogenic microbes to determine its IC₅₀ and MIC values.

  • Mechanism of Action Studies: If significant activity is confirmed, detailed enzymatic and cellular assays are required to validate the hypothesized mechanism of action (e.g., IKKβ kinase assay).

  • Lead Optimization: Based on initial results, a medicinal chemistry campaign should be initiated to synthesize analogs and build a clear Structure-Activity Relationship (SAR) to improve potency and selectivity while optimizing pharmacokinetic properties.

  • In Vivo Efficacy: Promising candidates should advance to preclinical animal models to evaluate their efficacy and safety profiles in a living system.

This technical guide establishes the scientific premise for investigating 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a valuable lead compound. The proposed experimental frameworks provide a clear roadmap for its exploration and potential development into a novel therapeutic agent.

References

  • Gümüşer, F. G., Levent, S., Özkay, Y., & Kaplancıklı, Z. A. (2022). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1262, 133031.
  • Özdemir, Z., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(35), 16535-16551. [Link]

  • Pattan, S. R., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of the Serbian Chemical Society, 75(8), 1045-1055. [Link]

  • Li, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3489. [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

  • Patel, R. B., et al. (2012). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. ResearchGate. [Link]

  • Wang, D., et al. (2024). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Bioorganic & Medicinal Chemistry, 111, 117866. [Link]

  • Pattan, S. R., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2635-2643. [Link]

  • Srichairat, S., et al. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF 3-CHLORO-N-PHENYLBENZAMIDE. Applied Science and Engineering Progress, 12(4), 263-269. [Link]

  • Wadood, A., et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Chemistry Central Journal, 12(1), 133. [Link]

  • Abdel-Aziz, H. A., et al. (2011). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 16(12), 10243-10259. [Link]

  • Hafez, H. N., et al. (2012). Synthesis and antitumor activity of new sulfonamide derivatives of thiadiazolo[3,2- a]pyrimidines. European Journal of Medicinal Chemistry, 54, 79-87. [Link]

  • Hulai, M., et al. (2025).[3][4]Thiazolo[3,2-b][1][4][10]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. Molecules, 30(14), 1234. [Link]

  • Shcherbakov, S. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules, 27(22), 7954. [Link]

Sources

Technical Monograph: Optimized Synthesis of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

[1]

Strategic Significance & Application

The synthesis of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide represents a critical entry point into a class of "privileged scaffolds" in medicinal chemistry.[1] The N-(thiazol-2-yl)benzamide moiety acts as a bioisostere for various hydrogen-bonding cores found in kinase inhibitors, glucokinase (GK) activators, and Zinc-Activated Channel (ZAC) antagonists.[1][2]

From a structural biology perspective, the 2-aminothiazole core provides a rigid, planar geometry that positions the amide carbonyl and the thiazole nitrogen (N3) to form a "donor-acceptor" motif, essential for binding in ATP-pockets or allosteric sites.[1] The 3-chloro substituent on the phenyl ring adds lipophilicity and metabolic stability, often protecting the ring from rapid oxidation by cytochrome P450 enzymes.

Retrosynthetic Analysis

To design a robust synthetic route, we apply a disconnection approach at the amide bond.[2] This reveals two primary precursors: the activated acyl electrophile and the heteroaromatic amine nucleophile.

Logic of Disconnection

The 2-amino-4-methylthiazole is an electron-deficient amine due to the electron-withdrawing nature of the thiazole ring.[1] Consequently, it is a weak nucleophile.[2] Standard carboxylic acid coupling (e.g., EDC/NHS) may suffer from slow kinetics.[2] Therefore, the use of a highly reactive acid chloride is the preferred "Process A" for high-yield synthesis.

RetrosynthesisTargetTarget Molecule3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamideDisconnectionAmide BondDisconnectionTarget->DisconnectionRetrosynthesisPrecursor1Electrophile3-Chlorobenzoyl chlorideDisconnection->Precursor1Precursor2Nucleophile2-Amino-4-methylthiazoleDisconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the fragmentation into the acyl chloride and aminothiazole precursors.[1]

Methodology A: Acyl Chloride Coupling (The Gold Standard)

This protocol utilizes Schotten-Baumann conditions (anhydrous modification).[1][2][3] It is the most reliable method for scaling up to gram-quantities.[1]

Reaction Mechanism & Causality

The reaction proceeds via a nucleophilic acyl substitution.

  • Nucleophilic Attack: The exocyclic amine of the thiazole attacks the carbonyl carbon of the acid chloride.

  • Tetrahedral Intermediate: A transient intermediate forms.[1][2]

  • Elimination: The chloride ion is expelled, reforming the carbonyl.[2]

  • Base Scavenging: The added base (Pyridine or TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.[2]

Expert Insight: Although 2-aminothiazoles can theoretically react at the ring nitrogen (forming an imino-tautomer), the amide product is thermodynamically favored.[1] Using a non-nucleophilic base or pyridine helps ensure the formation of the stable amide.

Experimental Protocol

Reagents:

  • 3-Chlorobenzoyl chloride (1.1 equiv)[1][2]

  • 2-Amino-4-methylthiazole (1.0 equiv)[1]

  • Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)[2]

Step-by-Step Workflow:

  • Preparation (0 min): Flame-dry a round-bottom flask (RBF) and purge with Nitrogen (

    
    ) or Argon. This prevents hydrolysis of the acid chloride.
    
  • Solubilization (10 min): Dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous DCM. Add TEA (1.5 eq). Cool the mixture to 0°C in an ice bath.

    • Why? Cooling controls the exotherm of the reaction, minimizing side products.[2]

  • Addition (30 min): Dissolve 3-chlorobenzoyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 20-30 minutes.

    • Critical Control: Rapid addition can lead to di-acylation or localized overheating.[1]

  • Reaction (2-4 hours): Allow the reaction to warm naturally to room temperature (RT). Monitor by TLC (See Section 5).

  • Quench & Workup:

    • Add water to quench unreacted acid chloride.[1][2]

    • Wash the organic layer with 1M HCl (to remove unreacted amine and pyridine/TEA).[2]

    • Wash with Sat. NaHCO3 (to remove benzoic acid byproducts).[1][2]

    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[2]
      

Methodology B: Peptide Coupling (Alternative)

If the acid chloride is unavailable or if the substrate contains acid-sensitive groups, use a coupling reagent.[2] Note that yields may be lower due to the poor nucleophilicity of the thiazole amine.

Reagents: HATU (1.2 eq), DIPEA (2.0 eq), DMF (Solvent).[2] Procedure: Pre-activate 3-chlorobenzoic acid with HATU/DIPEA in DMF for 15 mins before adding the amine. Stir for 12-18 hours.[1]

Process Control & Validation

Trustworthiness in synthesis relies on rigorous in-process monitoring.[1]

TLC Monitoring

Mobile Phase: Hexane:Ethyl Acetate (7:3 or 6:4).[1][2]

  • Starting Amine: Low

    
     (polar, usually ~0.2-0.3).[1][2]
    
  • Product: Higher

    
     (less polar amide, usually ~0.5-0.6).[1][2]
    
  • Visualization: UV lamp (254 nm).[1][2] The benzoyl ring provides strong UV absorption.

Workflow Diagram

WorkflowStartStart: N2 PurgeMixDissolve Amine + Base(DCM, 0°C)Start->MixAddDropwise Additionof Acid ChlorideMix->AddReactStir RT (3h)Monitor TLCAdd->ReactCheckTLC Complete?React->CheckCheck->ReactNo (Add time/heat)WorkupWash: 1M HCl -> NaHCO3 -> BrineCheck->WorkupYesPurifyRecrystallization(EtOH/Water)Workup->PurifyFinalPure ProductWhite/Off-white SolidPurify->Final

Figure 2: Logical flow of the synthesis and purification process.

Characterization (The Evidence)

To validate the synthesis, the following analytical data must be obtained. The values below are representative of this class of compounds.

TechniqueParameterExpected Signal / Observation
1H NMR Amide -NH-Singlet, δ 11.0 - 12.5 ppm (Broad, D2O exchangeable).[1] This proves amide formation.[1][2]
1H NMR Thiazole -CH-Singlet, δ 6.8 - 7.0 ppm .[1] Characteristic of the C5 proton on the thiazole ring.
1H NMR Methyl -CH3Singlet, δ 2.3 - 2.4 ppm .
1H NMR AromaticMultiplet, δ 7.4 - 8.1 ppm (4 protons).[1][2] Pattern consistent with 3-substituted benzene.[1][4][5][6]
LC-MS Molecular Ion[M+H]+ = ~253.0 .[1][2] Look for Chlorine isotope pattern (3:1 ratio of M : M+2).[1][2]
Physical AppearanceWhite to pale yellow crystalline solid.[1][2]
Troubleshooting Guide
  • Issue: Low yield / Recovery of starting material.[1]

    • Cause: Thiazole amine is too weak.[1][2]

    • Fix: Heat the reaction to reflux in THF or use Sodium Hydride (NaH) in DMF to deprotonate the amine first (generating the stronger amide anion nucleophile).[2]

  • Issue: Product is oil/sticky.

    • Cause: Trapped solvent or impurities.[1][2][7]

    • Fix: Triturate with cold diethyl ether or recrystallize from Ethanol/Water.[1][2]

References

  • Arora, S. et al. (2021).[2][7] "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase."[1][7] Journal of Applied Pharmaceutical Science.

  • Jensen, A.A. et al. (2023).[2] "Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)." Biochemical Pharmacology.

  • Sigma-Aldrich. (n.d.).[1][2] "3-CHLORO-N-(4-METHYL-1,3-THIAZOL-2-YL)BENZAMIDE Product Specification." [1][2]

  • Agudo-Álvarez, S. et al. (2021).[1][2] "The amide group and its preparation methods by acid-amine coupling reactions: an overview." ResearchGate.[1][2]

Methodological & Application

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide in vitro assay protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Executive Summary

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS: 378204-06-9) represents a privileged scaffold in medicinal chemistry, specifically within the N-(thiazol-2-yl)benzamide class. While often screened in high-throughput libraries, this specific chemotype has emerged as a critical probe in two distinct biological domains: Zinc-Activated Channel (ZAC) antagonism and Hepatitis B Virus (HBV) Capsid Assembly Modulation (CAM) .

This application note provides a rigorous technical framework for evaluating this compound. Unlike generic screening guides, this document details the causal link between the molecule’s chlorobenzamide/thiazole structural interface and its functional readout in electrophysiology and viral capsid polymerization assays.

Part 1: Biological Mechanism & Structural Logic

The Dual-Target Potential

The utility of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide lies in its specific "hinge" geometry provided by the amide bond connecting the lipophilic chlorophenyl ring and the polarizable thiazole moiety.

  • ZAC Antagonism: The N-(thiazol-2-yl)benzamide structure is the first identified class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[1] The 3-chloro substitution pattern modulates the compound's fit into the transmembrane domain, acting as a Negative Allosteric Modulator (NAM).

  • HBV Capsid Assembly: Similar benzamide scaffolds bind to the dimer-dimer interface of the HBV Core Protein (Cp), inducing aberrant polymerization or accelerating empty capsid formation, thereby blocking viral replication.

Mechanism of Action Diagram

G cluster_ZAC Pathway A: ZAC Modulation (Neuronal) cluster_HBV Pathway B: HBV Antiviral (Hepatocytes) Compound 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide Allosteric Transmembrane Allosteric Site Compound->Allosteric Binds (NAM) HAP_Pocket HAP Pocket (Dimer Interface) Compound->HAP_Pocket Binds (CAM) ZAC_Rec ZAC Receptor (Cys-Loop Family) Signal_Block Ion Channel Closure ZAC_Rec->Signal_Block Prevents Na+/K+ Flux Zn_Binding Zn2+ Binding Site Zn_Binding->ZAC_Rec Activation Allosteric->ZAC_Rec Inhibition Cp_Dimer HBV Cp Dimer Cp_Dimer->HAP_Pocket Assembly Aberrant Aberrant Polymerization HAP_Pocket->Aberrant Kinetic Trap

Figure 1: Dual mechanism of action. The compound acts as a Negative Allosteric Modulator (NAM) on ZAC receptors and a Capsid Assembly Modulator (CAM) on HBV core proteins.

Part 2: Experimental Protocols

Protocol A: ZAC Antagonism via Two-Electrode Voltage Clamp (TEVC)

Context: This assay quantifies the compound's ability to inhibit Zn²⁺-evoked currents in Xenopus laevis oocytes expressing human ZAC.

Materials:

  • Xenopus laevis oocytes (Stage V-VI).

  • cRNA encoding human ZAC (Gene ID: ZACN).

  • Compound Stock: 100 mM in DMSO (Store at -20°C).

  • Perfusion Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.

  • Agonist: ZnCl₂ (High purity).

Step-by-Step Methodology:

  • Expression:

    • Inject oocytes with 50 ng of ZAC cRNA.

    • Incubate at 18°C in ND96 buffer supplemented with antibiotics (Gentamicin) for 3–5 days to allow receptor expression.

    • Critical Check: Visually inspect oocytes daily; discard any showing "blebbing" or discoloration.

  • Electrophysiology Setup:

    • Place a single oocyte in the recording chamber (volume ~100 µL).

    • Impale with two glass microelectrodes (resistance 0.5–2.0 MΩ) filled with 3 M KCl.

    • Clamp membrane potential at -60 mV using a standard TEVC amplifier (e.g., Warner OC-725C).

  • Compound Application & Recording:

    • Baseline: Perfuse with ND96 buffer until holding current is stable (< 5% drift over 2 min).

    • EC50 Determination (Agonist): Apply increasing concentrations of ZnCl₂ (10 µM – 10 mM) to establish the EC50 for Zinc alone (typically ~1 mM). Wash for 5 min between applications.

    • IC50 Determination (Antagonist):

      • Pre-incubate the oocyte with 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (varying concentrations: 0.1 µM – 100 µM) for 30 seconds.

      • Co-apply the compound + ZnCl₂ (at EC50 concentration).

      • Record the peak current amplitude.

  • Data Analysis:

    • Normalize peak currents to the response of ZnCl₂ alone (Control = 100%).

    • Fit data to the Hill equation:

      
      .
      

Validation Criteria:

  • Current Stability: Leak current must remain > -200 nA throughout the experiment.

  • Reversibility: A final wash with ND96 followed by ZnCl₂ alone must recover >80% of the initial signal, proving the compound is not cytotoxic or irreversibly bound.

Protocol B: HBV Capsid Assembly Polymerization Assay

Context: This in vitro light-scattering assay detects whether the compound accelerates capsid formation (agonism) or disrupts it, a hallmark of CAM activity.

Materials:

  • Protein: Purified recombinant HBV Core Protein (Cp149 dimer), stored in 50 mM Tris, pH 7.5.

  • Assembly Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.

  • Trigger: NaCl (to increase ionic strength and trigger assembly).

  • Detection: Fluorescence spectrophotometer or standard UV-Vis (turbidity at 350 nm).

Step-by-Step Methodology:

  • Preparation:

    • Dilute Cp149 protein to 10 µM in 50 mM HEPES. Keep on ice.

    • Prepare 2X Compound Solution in Assembly Buffer (Final assay concentration typically 10–50 µM).

  • Reaction Initiation:

    • In a quartz cuvette or 96-well UV-transparent plate, mix:

      • 50 µL Cp149 solution.

      • 1 µL Compound (in DMSO).

    • Incubate for 10 minutes at 25°C to allow binding to the dimer interface.

    • Control: DMSO only (Negative control).

  • Triggering Assembly:

    • Inject 50 µL of High-Salt Buffer (50 mM HEPES, 300 mM NaCl) to initiate polymerization. Final NaCl concentration = 150 mM.

  • Kinetic Monitoring:

    • Immediately monitor Light Scattering (LS) at 350 nm (excitation and emission wavelengths set to 350 nm) for 20 minutes.

    • Read Interval: Every 10 seconds.

Interpretation of Results:

  • Class I CAM (HAP-like): Causes rapid, immediate increase in light scattering (aberrant non-capsid polymers). The curve will shoot up faster and higher than the DMSO control.

  • Class II CAM (Sulfamoyl-like): May produce normal-looking capsids but devoid of RNA (harder to detect by LS alone; requires Electron Microscopy).

  • This Compound: As a benzamide, it is expected to accelerate assembly kinetics (Left-shift the curve).

Part 3: Data Presentation & Analysis

Expected Data Summary
Assay TypeReadoutExpected Result (Active)Negative Control
TEVC (ZAC) Current Amplitude (µA)Dose-dependent reduction of Zn²⁺ currentFull Zn²⁺ current
Light Scattering (HBV) Absorbance (350 nm)Increased rate (

) & Amplitude
Sigmoidal assembly curve
Solubility Turbidity / HPLCBenzamides often precipitate >50 µMDMSO blank
Troubleshooting Guide
  • Issue: Compound Precipitation.

    • Cause: The chlorophenyl and thiazole rings make this molecule lipophilic (cLogP ~3.0).

    • Solution: Do not exceed 0.5% DMSO in the final aqueous buffer. For TEVC, use a continuous flow perfusion to prevent adherence to tubing.

  • Issue: Variable TEVC Baseline.

    • Cause: Endogenous channels in oocytes.[1]

    • Solution: Use un-injected oocytes as a blank control to ensure the compound doesn't modulate endogenous chloride channels.

References

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Source: National Institutes of Health (PMC) / Molecular Pharmacology URL:[Link] Relevance: Defines the protocol for ZAC antagonism and establishes the N-(thiazol-2-yl)benzamide scaffold as a specific chemical probe for this channel.

  • Pharmacophore-Based Virtual Screening and Structural Modification of Novel Benzamide Derivatives as HBV Capsid Assembly Modulators. Source: J-Stage (Chem. Pharm. Bull.) URL:[Link] Relevance: Details the synthesis and structure-activity relationship (SAR) of benzamides in HBV inhibition, explaining the impact of thiazole substitutions.

  • PubChem Compound Summary: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. Source: National Center for Biotechnology Information (PubChem) URL:[Link] Relevance:[1] Provides specific physicochemical properties (MW, LogP) required for buffer preparation and solubility calculations.

Sources

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a potential therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a Potential Therapeutic Agent

Introduction: Unveiling the Therapeutic Promise of a Novel Thiazole Derivative

The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with high target specificity and therapeutic potential. Within this context, 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CAS 378204-06-9) emerges as a compound of significant interest.[1] As a member of the N-(thiazol-2-yl)benzamide class, its structural motif is shared by molecules known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

However, the most compelling hypothesis for the therapeutic application of this specific compound lies in its potential role as a selective antagonist of the Zinc-Activated Channel (ZAC).[3] ZAC is a unique member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, which is activated by zinc, copper, and protons, and also exhibits spontaneous activity.[4][5] While the full physiological and pathophysiological roles of ZAC are still being elucidated, its expression in a wide range of human tissues, including the brain, prostate, and pancreas, suggests its involvement in numerous biological processes.[6] Dysregulation of zinc signaling has been implicated in a variety of neurological and neurodegenerative disorders, making ZAC a compelling, yet underexplored, therapeutic target.[7]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis, characterization, and evaluation of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide as a potential ZAC antagonist. The methodologies described herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice, thereby empowering researchers to rigorously investigate the therapeutic potential of this promising molecule.

Part 1: Synthesis and Characterization of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

The synthesis of N-(thiazol-2-yl)benzamide derivatives is typically achieved through a straightforward amide coupling reaction. The following protocol outlines a reliable method for the synthesis of the title compound.

Protocol 1: Synthesis via Amide Coupling

Rationale: This protocol utilizes the condensation reaction between an acyl chloride and an amine, a fundamental and high-yielding transformation in organic chemistry. 3-chlorobenzoyl chloride is chosen as the acylating agent to introduce the 3-chlorobenzoyl moiety, while 2-amino-4-methylthiazole provides the core heterocyclic structure. A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

  • 2-amino-4-methylthiazole

  • 3-chlorobenzoyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane:Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylthiazole (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide.

Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups (e.g., C=O and N-H stretches of the amide).

Part 2: Investigating the Mechanism of Action - Targeting the Zinc-Activated Channel (ZAC)

The primary hypothesis is that 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide functions as a negative allosteric modulator of the ZAC.[3] This means it is predicted to bind to a site on the receptor distinct from the agonist binding site, thereby reducing the channel's activity in response to agonists like zinc or protons.

ZAC_Antagonism cluster_ZAC Zinc-Activated Channel (ZAC) - Pentameric Structure ZAC_Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Ion_Channel Cation Influx (Na⁺, K⁺) ZAC_Receptor:f1->Ion_Channel Opens Agonist Zn²⁺ / H⁺ Agonist->ZAC_Receptor:f0 Binds & Activates Antagonist 3-chloro-N-(4-methyl- 1,3-thiazol-2-yl)benzamide Antagonist->ZAC_Receptor:f1 Binds to Allosteric Site Antagonist->Ion_Channel Inhibits Opening Cellular_Response Cellular Depolarization Ion_Channel->Cellular_Response Leads to

Caption: Proposed mechanism of ZAC antagonism.

Part 3: In Vitro Evaluation Protocols

To validate the hypothesis that 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a ZAC antagonist, a tiered in vitro testing strategy is recommended.[8] This begins with a high-throughput screening assay followed by more detailed electrophysiological characterization.

Protocol 2: High-Throughput Screening (HTS) using a Fluorescence-Based Membrane Potential (FMP) Assay

Rationale: This assay provides a rapid and scalable method to screen for compounds that modulate ion channel activity.[3] It uses a fluorescent dye that is sensitive to changes in the cell's membrane potential. Activation of ZAC by an agonist (e.g., Cu²⁺ or Zn²⁺) will cause cation influx, leading to membrane depolarization and a change in fluorescence. An antagonist will prevent this change. A ZAC-expressing stable cell line (e.g., HEK293) is essential for this assay.

FMP_Assay_Workflow Start Seed ZAC-HEK293 cells in 96-well plates Incubate1 Incubate cells (24 hours) Start->Incubate1 LoadDye Load cells with membrane potential dye Incubate1->LoadDye Incubate2 Incubate in dark (30-60 min) LoadDye->Incubate2 AddCompound Add test compound (3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide) and control wells Incubate2->AddCompound AddAgonist Add ZAC agonist (e.g., Cu²⁺ or Zn²⁺) AddCompound->AddAgonist ReadFluorescence Measure fluorescence on a plate reader AddAgonist->ReadFluorescence Analyze Analyze data: % inhibition vs. control ReadFluorescence->Analyze

Caption: Workflow for the FMP-based HTS assay.

Step-by-Step Procedure:

  • Cell Plating: Seed a stable ZAC-expressing HEK293 cell line into poly-D-lysine-coated, black, clear-bottom 96-well plates at a density of approximately 6 x 10⁴ cells/well.[3]

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare the fluorescent membrane potential dye according to the manufacturer's instructions and add it to each well.

  • Dye Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Compound Addition: Add varying concentrations of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide to the appropriate wells. Include wells with vehicle only (negative control) and a known inhibitor if available (positive control).

  • Agonist Stimulation: Add a pre-determined concentration of a ZAC agonist (e.g., Cu²⁺ at a concentration near its EC₈₀) to all wells to stimulate the channel.[3]

  • Fluorescence Measurement: Immediately measure the fluorescence using a plate reader equipped for FMP assays.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

Protocol 3: Electrophysiological Characterization with Two-Electrode Voltage Clamp (TEVC)

Rationale: TEVC is the gold standard for characterizing the functional properties of ligand-gated ion channels.[9] This technique, typically using ZAC-expressing Xenopus oocytes, allows for direct measurement of the ion currents flowing through the channel in response to agonists and modulation by antagonists. It provides precise quantitative data on potency (IC₅₀), efficacy, and the mode of action.[3]

Step-by-Step Procedure:

  • Oocyte Preparation: Harvest and prepare Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject the oocytes with cRNA encoding for the human ZAC.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place a single oocyte in a recording chamber and perfuse with a standard recording buffer.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply a ZAC agonist (e.g., 1 mM Zn²⁺) to elicit a baseline current.[3]

    • After washing and recovery, co-apply the agonist with increasing concentrations of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide.

    • Record the peak current response at each antagonist concentration.

  • Data Analysis: Plot the normalized current response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Hill coefficient.

Data Presentation: Summary of In Vitro Pharmacological Data
ParameterAssayDescriptionExample Value
% Inhibition @ 10 µM FMP AssayPercentage reduction of agonist-induced fluorescence signal.85%
IC₅₀ TEVCThe concentration of antagonist that inhibits 50% of the maximal agonist response.2.5 µM
Hill Coefficient (n_H) TEVCDescribes the steepness of the dose-response curve.1.1
Mode of Action TEVCDetermined by analyzing agonist dose-response curves in the presence of the antagonist (e.g., non-competitive).Non-competitive

Part 4: Preclinical In Vivo Evaluation Strategy

The transition from in vitro to in vivo studies is a critical step in drug development, providing data on pharmacokinetics, pharmacodynamics, and overall safety and efficacy in a whole organism.[10][11][12]

Critical Challenge: Animal Model Selection

A significant hurdle for studying ZAC is that the corresponding gene (ZACN) is a pseudogene in mice and rats, the most common preclinical rodent models.[5] Therefore, standard rodent models are unsuitable for evaluating the efficacy of ZAC-targeted therapeutics. This necessitates a carefully considered alternative strategy.

InVivo_Model_Selection cluster_options Alternative Model Strategies Start Need for In Vivo Efficacy Study of a ZAC Antagonist Question Is ZAC gene functional in standard rodent models (mouse, rat)? Start->Question No No, it is a pseudogene. Question->No Model1 Strategy 1: Use alternative mammalian species (e.g., dog, non-human primate) No->Model1 Model2 Strategy 2: Develop a 'humanized' rodent model (transgenic expression of human ZAC) No->Model2 Decision Select model based on: - Disease relevance - Cost & timeline - Translational value Model1->Decision Model2->Decision

Caption: Decision workflow for selecting an appropriate in vivo model.

Protocol 4: General In Vivo Efficacy Study in a Humanized ZAC Rodent Model

Rationale: A humanized rodent model, where the human ZAC gene is expressed (e.g., under a specific promoter to target certain tissues), currently represents the most robust and translatable approach for preclinical efficacy testing.[11] This allows for the study of the therapeutic agent's effect on the human target within the complex physiological context of a living animal. The specific design will depend on the disease indication being modeled (e.g., a model of neuropathic pain or epilepsy).

Step-by-Step Procedure:

  • Model Acquisition/Development: Obtain or develop a transgenic mouse or rat line expressing human ZAC. The model should also recapitulate key aspects of the human disease being studied.

  • Dose-Ranging and Pharmacokinetic (PK) Studies: Conduct preliminary studies to determine the appropriate dose range and to characterize how the compound is absorbed, distributed, metabolized, and excreted (ADME).

  • Study Groups: Randomize animals into study groups, including:

    • Vehicle control group

    • Positive control group (if a standard-of-care treatment exists)

    • Multiple dose-level groups of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

  • Compound Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Monitor disease-specific endpoints over the course of the study. This could include behavioral tests (e.g., pain response, seizure frequency), physiological measurements (e.g., EEG), or biomarker analysis from tissue or blood samples.

  • Toxicology and Safety Assessment: Monitor animals for any signs of toxicity, including changes in weight, behavior, and food/water intake. Conduct a full histopathological analysis of key organs at the end of the study.

  • Data Analysis: Use appropriate statistical methods to compare the outcomes between the treatment and control groups to determine if the compound has a significant therapeutic effect.

Conclusion

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide presents a compelling starting point for the development of a novel therapeutic agent targeting the Zinc-Activated Channel. Its classification within a known class of ZAC antagonists provides a strong scientific foundation for its investigation. The protocols detailed in this guide offer a systematic and rigorous pathway for its synthesis, in vitro characterization, and preclinical evaluation. While the choice of an appropriate in vivo model presents a unique challenge, the use of humanized animal models offers a viable and translatable solution. Through the careful application of these methodologies, the scientific community can thoroughly explore the potential of this compound to address diseases where ZAC dysregulation may play a critical role.

References

  • Madjroh, N., Mellou, E., Davies, P. A., Söderhielm, P. C., & Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 185, 108449. [Link]

  • Alpan, A. S., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Creative Bioarray. (n.d.). Characterization of Zinc-Activated Channels. Retrieved February 21, 2026, from [Link]

  • Grewal, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. African Journal of Pharmacy and Pharmacology. [Link]

  • Shaik, A., et al. (2022). Design and Synthesis of Some New N-(Thiazol-2-yl) Benzamides of Quinoxaline as DNA Topoisomerase II Targeting Anticancer Agents and ADMET. Polycyclic Aromatic Compounds. [Link]

  • Mishra, A., et al. (2022). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. ResearchGate. [Link]

  • Tarr, T. B., & Tabbey, M. A. (2021). The Role of Zinc in Modulating Acid-Sensing Ion Channel Function. International Journal of Molecular Sciences. [Link]

  • Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry. [Link]

  • Patel, H. D., et al. (2020). DESIGN AND SYNTHESIS OF BIOLOGICAL ACTIVE N-(5-P-TOLYL-1,3,4-THIADIAZOL-2-YL) BENZAMIDEANDITS DERIVATIVES WITH EVALUATION OF THEIR ANTI-BACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre. [Link]

  • Gibbs, E., & Chakrapani, S. (2022). Cryo-EM structure of the zinc-activated channel (ZAC) in the Cys-loop receptor superfamily. Proceedings of the National Academy of Sciences. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ZAC | Ion channels. Retrieved February 21, 2026, from [Link]

  • Ratrey, P., et al. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances. [Link]

  • Alexander, S. P. H., et al. (2011). ZAC (zinc-activated channel). British Journal of Pharmacology. [Link]

  • Zhang, Y., et al. (2023). Structural insights into the activation mechanism of the human zinc-activated channel. Nature Communications. [Link]

  • PubChem. (n.d.). 3-chloro-n-(4-methyl-1,3-thiazol-2-yl)benzamide. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Zinc-activated ion channel. Retrieved February 21, 2026, from [Link]

  • Madjroh, N., et al. (2023). Evolutionary conservation of Zinc-Activated Channel (ZAC) functionality in mammals: a range of mammalian ZACs assemble into cell surface-expressed functional receptors. Frontiers in Molecular Neuroscience. [Link]

  • Kurasawa, M., et al. (2023). Zinc in Cardiovascular Functions and Diseases: Epidemiology and Molecular Mechanisms for Therapeutic Development. International Journal of Molecular Sciences. [Link]

  • BindingDB. (n.d.). 3-chloro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)-6-fluoro-1-benzothiophene-2-carboxamide. Retrieved February 21, 2026, from [Link]

  • Axxam. (n.d.). In Vitro Assays. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). 3-chloro-4-fluoro-N-(2-propan-2-yl-1,3-thiazol-4-yl)benzamide. Retrieved February 21, 2026, from [Link]

  • Brandeburg, Z. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Liveon Biolabs. (2024). In Vivo vs. In Vitro Models Differences & Applications. Retrieved February 21, 2026, from [Link]

  • Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Retrieved February 21, 2026, from [Link]

  • Kumar, S., & Kumar, A. (2023). In vivo models to study neurogenesis and associated neurodevelopmental disorders-Microcephaly and autism spectrum disorder. Wiley Interdisciplinary Reviews: Mechanisms of Disease. [Link]

  • Nagpal, I., et al. (2012). Virtual Screening, Identification and In Vitro Testing of Novel Inhibitors of O-Acetyl-L-Serine Sulfhydrylase of Entamoeba histolytica. PLoS ONE. [Link]

  • Corsini, E., et al. (2023). In vitro approaches to investigate the effect of chemicals on antibody production: the case study of PFASs. Archives of Toxicology. [Link]

  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols. [Link]

  • ModernVivo. (2025). Tackling In Vivo Experimental Design. Retrieved February 21, 2026, from [Link]

Sources

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged scaffold". This designation is not merely academic; it is evidenced by the numerous thiazole-containing drugs that have reached the market, spanning a wide array of therapeutic areas.[1][2] From the antibacterial action of Sulfathiazole to the antiretroviral efficacy of Ritonavir and the anticancer power of Dasatinib, the thiazole moiety has consistently proven its worth as a versatile and effective pharmacophore.[1] This guide provides an in-depth exploration of the application of thiazole derivatives in drug discovery, offering not just a theoretical overview, but also practical, field-proven insights and detailed experimental protocols for the researchers and scientists at the forefront of pharmaceutical innovation.

I. The Synthetic Repertoire: Crafting the Thiazole Core

The journey of a thiazole-based drug begins with its synthesis. The versatility of the thiazole scaffold is mirrored in the diversity of synthetic routes available for its construction. Understanding these methods is crucial for medicinal chemists to generate novel analogues with desired physicochemical and pharmacological properties.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

First described in 1887, the Hantzsch synthesis remains one of the most widely used methods for constructing the thiazole ring.[3][4][5] The reaction involves the condensation of an α-haloketone with a thioamide.[3][4][5]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a step-by-step method for the synthesis of a simple 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Filter paper

  • Buchner funnel and side-arm flask

  • Stir bar and hot plate with stirring capability

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar to the vial.

  • Heating and Reaction: Heat the mixture with stirring on a hot plate set to a moderate temperature (e.g., 100°C) for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

  • Isolation: Filter the mixture through a Buchner funnel. Wash the collected solid with deionized water to remove any remaining salts.

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization from ethanol and characterized by techniques such as NMR and melting point determination.[6]

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles, which are important intermediates in the synthesis of various biologically active compounds. This reaction involves the interaction of α-aminonitriles with dithioacids or their esters, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild conditions.[5][7][8]

Conceptual Workflow: Cook-Heilbron Synthesis

reagents α-Aminonitrile + Carbon Disulfide intermediate Thioacylaminoacetonitrile Intermediate reagents->intermediate Nucleophilic attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization product 5-Amino-2-mercaptothiazole cyclization->product Protonation

Caption: A simplified workflow of the Cook-Heilbron thiazole synthesis.

Tcherniac's Synthesis: A Route to 2-Substituted Thiazoles

Tcherniac's synthesis provides a method for preparing 2-substituted thiazoles by hydrolyzing α-thiocyanoketones with an acid or treating them with sulfur compounds.[7]

II. Thiazole Derivatives in Oncology: A Multifaceted Approach

The application of thiazole derivatives in cancer therapy is a testament to their versatility, with compounds targeting a wide range of biological pathways involved in tumorigenesis and progression.[1]

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several thiazole derivatives have been developed as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of thiazole-based tubulin inhibitors is highly dependent on the nature and position of substituents on the aromatic rings.

Compound IDR1R2IC50 (µM) on MCF-7 cellsReference
I HH> 100[9]
II OCH₃H15.2[9]
III OCH₃OCH₃3.35
IV OCH₃Cl2.00[10]

Table 1: SAR of 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors.

Mechanism of Action: A Visual Representation

cluster_0 Microtubule Dynamics cluster_1 Cell Division Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Forms Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Cell Proliferation Cell Proliferation Thiazole Derivative Thiazole Derivative Thiazole Derivative->Tubulin Dimers Apoptosis Apoptosis Thiazole Derivative->Apoptosis Induces

Caption: Thiazole derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Kinase Inhibitors: Targeting Aberrant Signaling

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Thiazole-containing compounds have been successfully developed as inhibitors of various kinases.

Dasatinib: A Case Study in Multi-Targeted Kinase Inhibition

Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and PDGFR.[1] It is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1]

Signaling Pathway of Dasatinib's Action:

Dasatinib Dasatinib BCR-ABL BCR-ABL Dasatinib->BCR-ABL Inhibits Apoptosis Apoptosis Dasatinib->Apoptosis Induces RAS/MAPK Pathway RAS/MAPK Pathway BCR-ABL->RAS/MAPK Pathway Activates PI3K/AKT Pathway PI3K/AKT Pathway BCR-ABL->PI3K/AKT Pathway Activates STAT Pathway STAT Pathway BCR-ABL->STAT Pathway Activates Proliferation Proliferation RAS/MAPK Pathway->Proliferation Survival Survival PI3K/AKT Pathway->Survival STAT Pathway->Survival

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways and promoting apoptosis in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

III. Thiazoles in the Fight Against Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as promising anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12]

COX and LOX Inhibition: Quelling the Inflammatory Cascade

COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, while 5-LOX is crucial for the production of leukotrienes. These lipid mediators are potent pro-inflammatory molecules.

Structure-Activity Relationship (SAR) Insights for COX Inhibition:

Compound IDR GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Meloxicam (Reference) -12.501.1311.06[13]
A2 4-OCH₃26.8823.261.16[13]
A3 4-Cl10.431.139.23[13]
A6 4-NO₂34.5328.871.20[13]

Table 2: In vitro COX inhibitory activity of thiazole derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Thiazole derivative stock solution (in DMSO)

  • Arachidonic acid solution

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the thiazole inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme, and enzyme (COX-1 or COX-2) to the appropriate wells. Add the diluted thiazole derivative to the inhibitor wells and the solvent to the control wells.

  • Pre-incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Add the colorimetric substrate followed by the arachidonic acid solution to all wells to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the thiazole derivative. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[14][15][16]

IV. Antimicrobial Thiazole Derivatives: A Continuing Battle

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising scaffold for the development of novel drugs.[17]

Mechanisms of Antimicrobial Action:

Thiazole derivatives exert their antimicrobial effects through various mechanisms, including:

  • Inhibition of cell wall synthesis

  • Disruption of cell membrane integrity

  • Inhibition of protein synthesis

  • Inhibition of nucleic acid synthesis

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Thiazole derivative stock solution (in DMSO)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

  • Incubator

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the thiazole derivative in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Expanding Horizons: Thiazoles in Neurodegenerative and Metabolic Diseases

The therapeutic potential of thiazole derivatives extends beyond oncology, inflammation, and infectious diseases. Recent research has highlighted their promise in treating neurodegenerative disorders and metabolic diseases.

Thiazoles in Neurodegenerative Diseases

Thiazole derivatives have been investigated for their potential to treat Alzheimer's disease by targeting key enzymes involved in its pathogenesis, such as β-secretase (BACE1) and glycogen synthase kinase-3β (GSK-3β).[6][11][18]

Mechanism of Action in Alzheimer's Disease:

cluster_AD Alzheimer's Disease Pathogenesis APP Amyloid Precursor Protein Aβ Plaque Aβ Plaque APP->Aβ Plaque Cleavage by BACE1 Tau Protein Tau Protein Neurofibrillary Tangles Neurofibrillary Tangles Tau Protein->Neurofibrillary Tangles Hyperphosphorylation by GSK-3β BACE1 BACE1 GSK-3β GSK-3β Thiazole Derivative Thiazole Derivative Thiazole Derivative->BACE1 Inhibits Thiazole Derivative->GSK-3β Inhibits

Caption: Thiazole derivatives can inhibit BACE1 and GSK-3β, key enzymes in the pathology of Alzheimer's disease.

Thiazoles in Diabetes

Thiazole derivatives, particularly thiazolidinediones, have been used as insulin-sensitizing agents for the treatment of type 2 diabetes. More recent research has focused on developing thiazole-based inhibitors of α-glucosidase, an enzyme that breaks down carbohydrates in the gut.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Phosphate buffer (pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Thiazole derivative stock solution (in DMSO)

  • Acarbose (as a positive control)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and the diluted thiazole derivative (or acarbose for the positive control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Add the pNPG substrate to all wells to start the reaction and incubate for 15 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion: The Future of Thiazole-Based Drug Discovery

The thiazole scaffold continues to be a rich source of inspiration for medicinal chemists. Its proven track record, synthetic accessibility, and diverse biological activities ensure its continued prominence in drug discovery. As our understanding of disease biology deepens, the rational design of novel thiazole derivatives targeting specific molecular pathways will undoubtedly lead to the development of the next generation of innovative medicines. This guide has provided a comprehensive overview of the applications of thiazole derivatives, from their synthesis to their biological evaluation. It is our hope that the detailed protocols and mechanistic insights presented herein will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 20, 2026, from [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2015). Molecules, 20(2), 2298–2322. [Link]

  • α-Glucosidase Inhibiting Assay. (2016). Bio-protocol, 6(19), e1954. [Link]

  • Synthesis, in vitro evaluation and molecular docking studies of thiazole derivatives as new inhibitors of α-glucosidase. (2015). Bioorganic & Medicinal Chemistry, 23(20), 6530–6538. [Link]

  • Alpha-Glucosidase Inhibition Assay. (2018). Bio-protocol, 8(15), e2962. [Link]

  • An Overview of Discovery of Thiazole Containing Heterocycles as Potent GSK-3β Inhibitors. (2018). Current Drug Discovery Technologies, 15(3), 229–235. [Link]

  • in vitro α-glucosidase inhibitory assay. (2018). protocols.io. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2022). Research in Pharmaceutical Sciences, 17(1), 1–12. [Link]

  • Cook–Heilbron thiazole synthesis. (2023). In Wikipedia. [Link]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2017). RSC Advances, 7(57), 35847–35858. [Link]

  • Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents. (2024). Journal of Biomolecular Structure and Dynamics, 1–15. [Link]

  • Synthesis of Novel Benzimidazole-Based Thiazole Derivatives as Multipotent Inhibitors of α-Amylase and α-Glucosidase: In Vitro Evaluation along with Molecular Docking Study. (2022). Molecules, 27(19), 6599. [Link]

  • Novel Thiazole-Based Compounds as Potential Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitors for Alzheimer's Disease. (2025). Current Drug Targets. [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved February 20, 2026, from [Link]

  • Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. (2023). Molecules, 28(18), 6614. [Link]

  • Connecting GSK-3β Inhibitory Activity with IKK-β or ROCK-1 Inhibition to Target Tau Aggregation and Neuroinflammation in Alzheimer's Disease—Discovery, In Vitro and In Cellulo Activity of Thiazole-Based Inhibitors. (2024). Molecules, 29(11), 2616. [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. (2024). ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 20, 2026, from [Link]

  • Anti-chronic myeloid leukemia activity and quantitative structure-activity relationship of novel thiazole aminobenzamide derivatives. (2021). Bioorganic & Medicinal Chemistry Letters, 44, 128116. [Link]

  • Thiazole. (n.d.). Centurion University of Technology and Management. Retrieved February 20, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 646–663. [Link]

  • Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (2025). Journal of Biomolecular Structure and Dynamics, 1–16. [Link]

  • COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). Molecules, 22(9), 1515. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules, 25(18), 4289. [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. (2023). ResearchGate. [Link]

  • Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents. (2023). RSC Medicinal Chemistry, 14(11), 2201–2211. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(22), 6936. [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. (2023). Journal of Biomolecular Structure and Dynamics, 41(3), 1083–1094. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. (n.d.). ExpertsMind. Retrieved February 20, 2026, from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. (2024). Molecules, 29(20), 4789. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7351. [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. (2024). Journal of Biomolecular Structure and Dynamics, 1–15. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025). Frontiers in Chemistry, 13, 1399813. [Link]

  • Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. (2013). The Journal of Organic Chemistry, 78(10), 4991–4997. [Link]

  • Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. (2024). ACS Chemical Neuroscience. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Heliyon, 9(4), e14995. [Link]

  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2023). Journal of Medicinal Plants Research, 17(1), 33–42. [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Egyptian Journal of Chemistry, 68(10), 45–52. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega, 7(37), 33383–33397. [Link]

Sources

Application Notes and Protocols for the Characterization of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide in enzyme inhibition assays. N-(thiazol-2-yl)benzamide derivatives have been identified as a promising class of compounds with diverse pharmacological activities, including the modulation of ion channels and potential antimicrobial and anticancer properties.[1][2][3] This guide offers a framework for the systematic evaluation of this specific compound as a potential enzyme inhibitor. It covers the essential principles of enzyme kinetics, detailed protocols for primary screening and mechanism of action (MoA) studies, and critical insights into data analysis and interpretation. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, reliable data for drug discovery programs.

Compound Profile and Handling

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a small molecule featuring a chlorinated benzamide moiety linked to a methyl-thiazole group.[4] Understanding its physicochemical properties is crucial for proper handling and experimental design.

Chemical Structure:

  • IUPAC Name: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

  • Molecular Formula: C₁₁H₉ClN₂OS[4]

  • CAS Number: 378204-06-9

Physicochemical Properties Summary:

PropertyValueSignificance in AssaysSource
Monoisotopic Mass 252.0124 DaAffects diffusion and interaction with the enzyme's active site.[4]
XLogP3 3.1Indicates moderate lipophilicity, suggesting good potential for cell permeability but requiring careful solvent selection to avoid precipitation in aqueous assay buffers.[4]
Hydrogen Bond Donors 1Participates in directing interactions within the enzyme's binding pocket.[4]
Hydrogen Bond Acceptors 3Provides multiple potential points for hydrogen bonding with enzyme residues.[4]

Compound Handling and Storage:

  • Solubility: Due to its lipophilicity, the compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture to maintain integrity. Minimize freeze-thaw cycles.

  • Assay Preparation: Prepare fresh serial dilutions from the stock solution for each experiment. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.

Foundational Principles of Enzyme Inhibition

A robust enzyme inhibition study is built upon a solid understanding of enzyme kinetics. The primary goal is to determine not only if a compound inhibits an enzyme but also how it does so.

Key Kinetic Parameters:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a measure of potency but is highly dependent on experimental conditions (e.g., enzyme and substrate concentrations).

  • Kᵢ (Inhibition constant): An intrinsic measure of the affinity of an inhibitor for an enzyme. Unlike the IC₅₀, the Kᵢ is a thermodynamic constant that is independent of substrate concentration.[5] Determining the Kᵢ is essential for understanding the inhibitor's mechanism.

Types of Reversible Inhibition: Understanding the mode of inhibition is critical for drug development, as it provides insight into how the compound interacts with the target enzyme.[6]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the same site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It increases the apparent Kₘ but does not change Vₘₐₓ.[7]

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex at a site distinct from the substrate-binding site (an allosteric site). It decreases Vₘₐₓ but does not change Kₘ.[7]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations. It decreases both Vₘₐₓ and Kₘ.[6][7]

  • Mixed Inhibition: The inhibitor can bind to both E and the ES complex, but with different affinities. It affects both Kₘ and Vₘₐₓ.

Overall Experimental Workflow

The characterization of an enzyme inhibitor follows a logical progression from broad screening to detailed mechanistic studies. This workflow ensures that resources are focused on the most promising compounds.

G cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action (MoA) Studies CompoundPrep Compound Preparation (Stock & Dilutions) AssayOpt Assay Optimization (Buffer, [E], [S] ~ Km) CompoundPrep->AssayOpt EnzymePrep Enzyme & Substrate Preparation EnzymePrep->AssayOpt IC50_Screen IC50 Determination (Dose-Response Assay) AssayOpt->IC50_Screen Optimized Conditions DataAnalysis1 Data Analysis (Calculate IC50) IC50_Screen->DataAnalysis1 Hit_ID Hit Identification (Potency & Efficacy) DataAnalysis1->Hit_ID Kinetics Enzyme Kinetics Assays (Vary [S] and [I]) Hit_ID->Kinetics Confirmed Hit DataAnalysis2 Data Analysis (Lineweaver-Burk Plots) Kinetics->DataAnalysis2 MoA_Det Determine MoA & Ki (Competitive, Non-competitive, etc.) DataAnalysis2->MoA_Det

Caption: General workflow for characterizing a novel enzyme inhibitor.

Protocol 1: IC₅₀ Determination via Dose-Response Assay

This protocol describes a generalized method for determining the IC₅₀ value of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide against a target enzyme using a 96-well plate format. It is crucial to first optimize the assay by determining the enzyme's Kₘ for its substrate and identifying an enzyme concentration that produces a robust linear signal over a reasonable time frame (e.g., 15-60 minutes).[8] For the IC₅₀ assay, use a substrate concentration at or near the Kₘ.[6]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

  • Optimized assay buffer

  • Anhydrous DMSO

  • 96-well microplates (clear, black, or white, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

  • Multichannel pipettes

Step-by-Step Procedure:

  • Compound Plate Preparation: a. Prepare a 10-point, 3-fold serial dilution of the compound in DMSO. For an expected IC₅₀ in the low micromolar range, a typical starting concentration would be 10 mM, yielding a top assay concentration of 100 µM. b. Using a multichannel pipette, transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the corresponding wells of the assay plate. Include "DMSO only" wells for the 0% inhibition control.

  • Assay Plate Layout: Plan the plate to include all necessary controls.

1 2 3 4 5 6 7 8 9 10 11 12
A Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10100% ActBkgd
B Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10100% ActBkgd
C Cmpd 1Cmpd 2Cmpd 3Cmpd 4Cmpd 5Cmpd 6Cmpd 7Cmpd 8Cmpd 9Cmpd 10100% ActBkgd
... ....................................
(Cmpd 1-10 = Decreasing concentrations of inhibitor; 100% Act = Vehicle control (DMSO); Bkgd = Background control (no enzyme))
  • Enzyme and Inhibitor Pre-incubation: a. Prepare a working solution of the enzyme in the assay buffer. b. Add the enzyme solution to all wells except the "Background" controls. For a 100 µL final volume, this might be 50 µL. c. Add buffer without enzyme to the "Background" wells. d. Gently mix the plate and pre-incubate for 15-30 minutes at the enzyme's optimal temperature. This allows the inhibitor to bind to the enzyme and reach equilibrium.[9]

  • Initiation and Measurement: a. Prepare a working solution of the substrate in the assay buffer. b. Initiate the reaction by adding the substrate solution to all wells. For a 100 µL final volume, this might be 50 µL. c. Immediately place the plate in the microplate reader and begin measuring the signal (e.g., absorbance, fluorescence) over time (kinetic mode) or after a fixed incubation period (endpoint mode). Ensure the reaction rate for the 100% activity control is linear during the measurement window.[7]

Data Analysis:

  • Calculate Percent Inhibition:

    • Correct all readings by subtracting the average signal from the "Background" wells.

    • Determine the reaction rate for each well (e.g., slope of the kinetic read).

    • Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

  • Generate IC₅₀ Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value.

Protocol 2: Mechanism of Action (MoA) Studies

If the compound shows significant inhibitory activity (i.e., is a "hit"), the next step is to determine its mechanism of action. This involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor while varying the substrate concentration.

G cluster_0 Inhibitor Binding Models cluster_1 Resulting Lineweaver-Burk Plots comp Competitive Inhibitor (I) binds only to Free Enzyme (E). Substrate (S) and I compete for the active site. lwb_comp Competitive Lines intersect on the y-axis. Km increases, Vmax is constant. noncomp Non-competitive Inhibitor (I) binds to E or ES complex at an allosteric site. lwb_noncomp Non-competitive Lines intersect on the x-axis. Km is constant, Vmax decreases. uncomp Uncompetitive Inhibitor (I) binds only to the Enzyme-Substrate (ES) complex. lwb_uncomp Uncompetitive Lines are parallel. Both Km and Vmax decrease.

Caption: Relationship between inhibitor binding mode and Lineweaver-Burk plot patterns.

Step-by-Step Procedure:

  • Experimental Setup: a. Design a matrix of experiments. Choose several fixed concentrations of the inhibitor (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ, where Kᵢ is estimated from the IC₅₀). b. For each inhibitor concentration, perform a full substrate titration, typically ranging from 0.1x Kₘ to 10x Kₘ.

  • Assay Execution: a. Follow the same general procedure as the IC₅₀ assay (pre-incubation, reaction initiation). b. For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (v₀). It is critical that these are initial rates to ensure the validity of Michaelis-Menten kinetics.[8]

Data Analysis and Interpretation:

  • Michaelis-Menten Plots: For each inhibitor concentration, plot v₀ versus substrate concentration [S]. This will visually show the effect of the inhibitor on the enzyme's kinetics.

  • Lineweaver-Burk Plots: a. Transform the data by plotting 1/v₀ versus 1/[S]. This double-reciprocal plot linearizes the Michaelis-Menten equation, making it easier to visualize the inhibition type.[7] b. Analyze the pattern of the lines:

    • Competitive: Lines intersect at the y-axis (1/Vₘₐₓ).
    • Non-competitive: Lines intersect at the x-axis (-1/Kₘ).
    • Uncompetitive: Lines are parallel.
    • Mixed: Lines intersect in the upper-left quadrant.
  • Kᵢ Calculation: a. Use non-linear regression to fit the entire dataset (all v₀ at all [S] and [I]) directly to the appropriate inhibition model equation (Competitive, Non-competitive, etc.). This is the most accurate method for determining Kᵢ. b. Software like GraphPad Prism or specialized enzyme kinetics packages can perform these calculations.

Summary of Kinetic Effects:

Inhibition TypeEffect on KₘEffect on VₘₐₓLineweaver-Burk Plot
Competitive IncreasesUnchangedLines intersect on y-axis
Non-competitive UnchangedDecreasesLines intersect on x-axis
Uncompetitive DecreasesDecreasesLines are parallel
Mixed Increases or DecreasesDecreasesLines intersect off-axes

Troubleshooting and Advanced Considerations

  • Compound Solubility: If the compound precipitates in the assay buffer, this can lead to erroneous results. Visually inspect wells and consider lowering the top concentration or adding a small amount of a co-solvent like PEG.

  • Assay Interference: Some compounds can interfere with the detection method (e.g., auto-fluorescence, light scattering). Always run controls with the compound in the absence of the enzyme to check for such artifacts.

  • Time-Dependent Inhibition: If the IC₅₀ value decreases with longer pre-incubation times, the compound may be a time-dependent or irreversible inhibitor. This requires more complex kinetic analysis to determine the inactivation rate constant (kᵢₙₐ꜀ₜ) and Kᵢ.[6]

  • Tight-Binding Inhibition: If the inhibitor concentration required for significant inhibition is close to the enzyme concentration, the standard Michaelis-Menten assumptions are no longer valid. This requires the use of different binding models, such as the Morrison equation, for accurate Kᵢ determination.[10]

References

  • Jarmoszewska, K., & Ruzzene, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Protein Expression and Purification, 184, 105878. Available at: [Link]

  • iGEM-Team Aachen. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Ghimire, S., et al. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Biochemistry and Molecular Biology Education. Available at: [Link]

  • Jakeman, D.L. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC*2580: Introduction to Biochemistry. Open Library Publishing Platform. Available at: [Link]

  • Binda, C., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(4), 597. Available at: [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Available at: [Link]

  • Journal of Biosciences and Medicines. (n.d.). Investigating Enzyme Kinetics and Their Applications in Biotechnology. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-n-(4-methyl-1,3-thiazol-2-yl)benzamide. Retrieved from [Link]

  • Yilmaz, I., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(39), 18335-18353. Available at: [Link]

  • BindingDB. (n.d.). BDBM50256803 4-chloro-N-(4-oxo-4H-benzo[d][9][11]thiazin-2-yl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-4-fluoro-N-(2-propan-2-yl-1,3-thiazol-4-yl)benzamide. Retrieved from [Link]

  • Hansen, K. B., et al. (2020). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 162, 107834. Available at: [Link]

  • ChemRxiv. (2022). Identification of three new inhibitor classes against Plasmodium falciparum. Available at: [Link]

  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide . As a researcher working with this scaffold, you are likely utilizing it as a fragment in kinase inhibition studies or as a building block in medicinal chemistry libraries.

While benzamides are generally robust, the specific linkage to the 2-aminothiazole moiety introduces unique physicochemical vulnerabilities. This guide addresses the "Silent Failure" modes of this compound: precipitation masquerading as degradation and heteroaryl-accelerated hydrolysis .

Module 1: The "Phantom" Instability (Solubility vs. Degradation)

User Question: "My IC50 curves are shifting, and the compound seems to lose potency after 2 hours in the assay buffer. Is it degrading?"

Technical Diagnosis: Before assuming chemical degradation, you must rule out precipitation . This molecule is lipophilic (LogP ~2.5–3.0). The most common failure mode is not bond breaking, but "crashing out" when the DMSO stock is diluted into aqueous media.

The Solubility Trap

Unlike simple alkyl amides, the chlorophenyl and methylthiazole rings create a planar, hydrophobic surface area that drives aggregation in water.

ParameterValue / BehaviorImplication
LogP (Calc) ~2.8Poor aqueous solubility without co-solvents.
DMSO Solubility High (>50 mM)Users overestimate stability based on clear stock solutions.
Aqueous Limit < 50 µM (typically)Danger Zone: Diluting 10 mM DMSO stock 1:100 into PBS often triggers micro-precipitation.
Troubleshooting Protocol: The "Crash" Test

Use this protocol to distinguish solubility issues from chemical instability.

  • Prepare: Dilute compound to assay concentration (e.g., 10 µM) in your assay buffer.

  • Incubate: Hold for 2 hours (or your assay duration).

  • Centrifuge: Spin at high speed (15,000 x g) for 10 minutes to pellet aggregates.

  • Analyze Supernatant: Inject the supernatant onto HPLC.

    • Result A: Peak area matches the theoretical concentration

      
      Compound is Soluble. 
      
    • Result B: Peak area is significantly lower (<80%)

      
      Precipitation Occurred. 
      

Module 2: Chemical Stability (Hydrolysis Mechanisms)

User Question: "I see a new peak appearing at a lower retention time after 24 hours in acidic media. What is happening?"

Technical Diagnosis: You are observing Amide Hydrolysis . While amides are typically stable, the thiazole ring acts as an electron-withdrawing group (EWG), making this specific amide bond more labile (unstable) than a standard peptide bond.

The Mechanism: Why Thiazole Amides Break

In a standard amide, the nitrogen lone pair donates electrons into the carbonyl carbon (resonance), stabilizing the bond. However, the thiazole ring is electron-deficient (aromatic sink). It pulls electron density away from the amide nitrogen.[1]

  • Consequence: The nitrogen cannot stabilize the carbonyl effectively.

  • Result: The carbonyl carbon becomes highly electrophilic (positive character), inviting attack by water or hydroxide ions.

Degradation Pathway Visualization

HydrolysisPathway Parent Parent Compound (MW ~252.7) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ Acid 3-Chlorobenzoic Acid (MW ~156.5) Inter->Acid C-N Cleavage Amine 2-Amino-4-methylthiazole (MW ~114.1) Inter->Amine Leaving Group

Figure 1: Acid-catalyzed hydrolysis pathway.[2] The electron-poor thiazole makes the amide nitrogen a better leaving group.

Critical pH Thresholds
  • pH 1–3 (Acidic): High Risk. Protonation of the carbonyl oxygen accelerates hydrolysis.

  • pH 7.4 (Physiological): Stable for short durations (<24h), but slow hydrolysis occurs over days.

  • pH >10 (Basic): High Risk. Hydroxide ion directly attacks the electrophilic carbonyl.

Module 3: Photostability & Handling

User Question: "My solid sample has turned from white to off-white/yellow. Is it still good?"

Technical Diagnosis: This indicates photodegradation . Chlorinated aromatic rings are susceptible to homolytic dechlorination under UV light.

The Dechlorination Risk

The Carbon-Chlorine (C-Cl) bond energy is relatively weak (~330 kJ/mol). UV exposure can cleave this bond, creating a radical species that reacts with solvent or oxygen, leading to colored byproducts (often yellow/brown).

Storage Recommendations:

  • Solid State: Store at -20°C in amber vials. Desiccate to prevent hydrolysis.

  • In Solution: Never leave clear glass vials on the benchtop under fluorescent light. Use amber autosampler vials or wrap in foil.

Module 4: Analytical Troubleshooting (LC-MS)

User Question: "How do I confirm degradation using LC-MS?"

Technical Diagnosis: If the compound hydrolyzes, you will see two distinct fragments. If it dechlorinates (photolysis), you will see a mass shift of -34 Da (loss of Cl, gain of H) or +16 Da (hydroxylation).

Diagnostic Mass Table
SpeciesFormulaApprox. MWm/z (ES+)Retention Time Shift
Parent C11H9ClN2OS252.7253.0 Reference
Hydrolysis Product A C7H5ClO2 (Benzoic Acid)156.5157.0 (weak)Earlier (More Polar)
Hydrolysis Product B C4H6N2S (Aminothiazole)114.1115.1Much Earlier (Very Polar)
Photolysis Product C11H10N2OS (De-chloro)218.3219.1Similar to Parent

Module 5: Decision Logic for Troubleshooting

Use this logic flow to diagnose stability issues in your experiments.

TroubleshootingLogic Start Issue: Loss of Potency or New Peaks CheckSol Step 1: Check Solubility (Centrifuge & HPLC) Start->CheckSol IsSoluble Is compound soluble? CheckSol->IsSoluble Precip Cause: Precipitation Action: Add DMSO/Surfactant IsSoluble->Precip No CheckMS Step 2: Check LC-MS for Fragments IsSoluble->CheckMS Yes Fragments Fragments found? CheckMS->Fragments Hydrolysis Cause: Hydrolysis (Peaks at 157/115 m/z) Action: Check pH/Temp Fragments->Hydrolysis MW 157/115 Photolysis Cause: Photolysis (Peak at 219 m/z) Action: Protect from Light Fragments->Photolysis MW 219

Figure 2: Step-by-step diagnostic workflow for stability issues.

References

  • FDA Guidance for Industry. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.Link

  • Katritzky, A. R., et al. (2010). Kinetics and Mechanism of N-Substituted Amide Hydrolysis. The Journal of Organic Chemistry. (General principles of amide hydrolysis mechanisms). Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Solubility issues in HTS). Link

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations.[3][4][5] CRC Press. (Mechanisms of dechlorination in aromatics). Link

Sources

Benzamide Synthesis Technical Support Center: A Guide to Improving Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted benzamides. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic transformation. The amide bond is a cornerstone of medicinal chemistry, and its efficient formation is paramount.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions for higher yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.

Q1: My benzamide synthesis yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a common frustration that can stem from multiple sources. A systematic approach is key to identifying the root cause. Here are the most frequent culprits and how to address them:

  • Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). If starting material remains after a reasonable time, consider increasing the reaction time or gently warming the mixture.[3] For less reactive starting materials, a moderate increase in temperature may be necessary.[4]

  • Hydrolysis of Activated Species: Many methods for amide bond formation involve highly reactive intermediates that are sensitive to water.[5][6]

    • When using acyl chlorides (e.g., Schotten-Baumann reaction): Benzoyl chloride readily hydrolyzes to form unreactive benzoic acid.[3][7] To prevent this, ensure all glassware is oven- or flame-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

    • When using coupling reagents: The activated carboxylic acid intermediate can be hydrolyzed. Again, anhydrous conditions are critical.[8]

  • Side Reactions: Unwanted side reactions compete with your desired transformation, consuming starting materials and reducing yield.

    • Over-acylation: If using an acyl chloride with a primary amine, the newly formed benzamide can react with a second molecule of the acylating agent to form an N-benzoylbenzamide impurity.[3] To minimize this, add the benzoyl chloride slowly and in a controlled manner to the amine solution and maintain a lower reaction temperature.[3][4]

    • N-acylurea Formation: When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct.[7][9] The addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure is strongly recommended to suppress this side reaction.[7][9][10] These additives intercept the O-acylisourea to form an active ester that is more stable and less prone to this rearrangement.[8]

  • Protonation of the Amine: The amine must be nucleophilic to attack the activated carboxylic acid. If the reaction conditions are too acidic, the amine will be protonated, rendering it non-nucleophilic and halting the reaction.[7] In reactions that generate acid (like the Schotten-Baumann, which produces HCl), a base (e.g., NaOH, pyridine, or a non-nucleophilic organic base like DIPEA) is crucial to neutralize the acid as it forms.[7][8]

  • Product Loss During Workup and Purification: Significant product can be lost during extraction and purification steps.[3][11] Ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.[3] When performing extractions, rinse the reaction flask and separatory funnel thoroughly with the extraction solvent to recover all material.[11] During recrystallization, avoid using a solvent in which your product is highly soluble at room temperature, as this will lead to poor recovery.

Q2: I'm using a carbodiimide (EDC) and my product is contaminated with a byproduct that is difficult to remove. What is it and how can I prevent it?

A2: The most likely culprit is the urea byproduct formed from the carbodiimide, along with the potential for an N-acylurea side product.

  • Urea Byproduct: EDC is popular because its corresponding urea byproduct is water-soluble, making it easier to remove during aqueous workup compared to the insoluble dicyclohexylurea (DCU) formed from DCC.[9][12] If you are still struggling with its removal, ensure your workup includes thorough aqueous washes.[13]

  • N-acylurea Byproduct: As mentioned in Q1, this forms from an intramolecular rearrangement of the activated intermediate. The best way to prevent this is to add an auxiliary nucleophile like HOBt. HOBt rapidly converts the highly reactive O-acylisourea intermediate into an HOBt-ester, which is more stable and reacts cleanly with the amine.[8][14]

Here is a diagram illustrating the key role of HOBt in preventing this side reaction.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Fast) (Desired Pathway) HOBt HOBt Amide Desired Amide (R-CONH-R') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2)

Caption: EDC/HOBt coupling mechanism and side reaction.

Q3: My starting materials are sterically hindered, and the reaction is very sluggish. What strategies can I employ?

A3: Steric hindrance poses a significant challenge for amide bond formation. When either the carboxylic acid or the amine (especially secondary amines) is bulky, the reaction rate can plummet. Here are some effective strategies:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide methods may not be sufficient. Uronium or phosphonium salt-based reagents are generally more powerful and effective for difficult couplings.[10]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a go-to reagent for challenging couplings, including those involving sterically hindered substrates or less reactive anilines.[8] It is known for fast reaction times and low rates of racemization.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt that is also highly efficient for difficult sequences.[10]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. However, monitor the reaction carefully, as higher temperatures can also promote side reactions or racemization.[4]

  • Convert the Carboxylic Acid to an Acyl Chloride: For very challenging cases, converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[15] This is a harsher method and may not be compatible with sensitive functional groups.[5]

Frequently Asked Questions (FAQs)

Q: How do I choose the right coupling reagent?

A: The choice depends on substrate reactivity, potential for racemization, cost, and desired reaction conditions.[8]

Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, EDCInexpensive, simple to use.[10]Risk of racemization and N-acylurea formation without additives.[9][10] DCU (from DCC) is insoluble and can be difficult to remove.[12]Routine, non-challenging couplings, especially when cost is a factor. EDC is preferred for its water-soluble urea byproduct.[9]
Uronium/Aminium Salts HATU, HBTU, COMUHigh efficiency, fast reaction rates, low racemization, especially with HOAt-based reagents.[10]More expensive, byproducts can sometimes be difficult to remove.[10][16]Difficult couplings, sterically hindered substrates, peptide synthesis, and when minimizing racemization is critical.[8]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low racemization risk.[10]More expensive and may require stricter handling.[10]Similar applications to uronium salts; very reliable for challenging transformations.
Other T3P®, CDIT3P® is efficient with low toxicity.[10] CDI is a phosgene analog.May have specific substrate limitations.T3P® is a good all-around "green" option. CDI is useful for specific applications like urea synthesis.[9]

Q: What is the role of the base in amide coupling reactions?

A: A base, typically a non-nucleophilic tertiary amine like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), serves two primary functions:

  • It deprotonates the carboxylic acid, forming the carboxylate anion required for the initial reaction with the coupling reagent.

  • It neutralizes any acidic species present or generated during the reaction (e.g., the protonated amine starting material or HCl from reagents like EDC·HCl), ensuring the reacting amine remains in its free, nucleophilic state.[5][8]

Q: Are there catalytic, more "green" alternatives for benzamide synthesis?

A: Yes, this is a major area of modern research aimed at improving atom economy and reducing waste from stoichiometric reagents.[2][17] Boric acid and various boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, where water is the only byproduct.[17] These reactions often require elevated temperatures and a means to remove water (e.g., a Dean-Stark apparatus) to drive the equilibrium towards product formation.[17][18]

Experimental Protocol: General Procedure for EDC/HOBt Coupling

This protocol provides a reliable starting point for the synthesis of a substituted benzamide from a carboxylic acid and a primary or secondary amine.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or TEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[8]

  • Dissolve the mixture in a minimal amount of anhydrous DMF or DCM (enough to ensure stirring).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains low.

  • Add DIPEA (2.5 equiv) dropwise to the cold solution.[8]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer successively with 5% HCl or 1M HCl solution, saturated NaHCO₃ solution, and finally with brine.[4]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure benzamide.[4]

Troubleshooting Workflow

If you are facing low yields, this logical workflow can help diagnose the issue.

Troubleshooting_Workflow Start Low Yield in Benzamide Synthesis Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Solutions_Incomplete Solutions: - Increase reaction time - Increase temperature - Use a more potent  coupling reagent Incomplete->Solutions_Incomplete Check_Byproducts Analyze Crude for Byproducts (NMR/LC-MS) Complete->Check_Byproducts High_Yield Improved Yield Solutions_Incomplete->High_Yield Byproducts_Present Significant Byproducts Found Check_Byproducts->Byproducts_Present Yes No_Byproducts Minimal Byproducts Check_Byproducts->No_Byproducts No Solutions_Byproducts Solutions: - Use anhydrous conditions - Add HOBt/Oxyma - Control stoichiometry - Slow reagent addition Byproducts_Present->Solutions_Byproducts Review_Workup Review Workup & Purification Procedure No_Byproducts->Review_Workup Solutions_Byproducts->High_Yield Solutions_Workup Solutions: - Check pH during washes - Optimize recrystallization solvent - Ensure thorough extraction Review_Workup->Solutions_Workup Solutions_Workup->High_Yield

Caption: A logical workflow for troubleshooting low yields.

References

  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). Benchchem.
  • Identifying and minimizing side reactions in benzamide synthesis. (n.d.). Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • strategies to reduce impurities in benzamide synthesis. (n.d.). Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. (2021, August 13). PMC.
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020, February 10). Indo American Journal of Pharmaceutical Research.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester.
  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. (n.d.). IRIS.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. (2022, November 17). Organic Syntheses.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Catalytic Amidation. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
  • Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2025, August 9).
  • Catalytic Amide Bond Forming Methods. (n.d.). Royal Society of Chemistry.
  • Greener Methods: Catalytic Amide Bond Formation. (n.d.).
  • Benzoic Acid, Carbamid>Benzamid>Anilin? (2008, November 30). Sciencemadness Discussion Board.
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Peptides.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022, May 22). PMC.

Sources

Technical Support Center: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Degradation & Stability Technical Hub. This guide is designed for researchers utilizing 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CMTB) in drug discovery (specifically as a ZAC antagonist or kinase inhibitor scaffold) or agrochemical development. The following modules address stability profiles, degradation mechanisms, and troubleshooting for analytical anomalies.

Module 1: Hydrolytic Stability & pH Sensitivity

User Issue: "I am observing the formation of two distinct polar impurities in my acidic/basic stress tests."

Technical Insight

While the benzamide linkage is generally robust, the presence of the electron-withdrawing chlorine atom at the meta position (3-position) of the benzene ring increases the electrophilicity of the carbonyl carbon. This makes the amide bond more susceptible to nucleophilic attack (hydrolysis) compared to unsubstituted benzamides.

  • Acidic Conditions (pH < 2): Protonation of the thiazole nitrogen (pKa ~5.3) can activate the amide, leading to cleavage.

  • Basic Conditions (pH > 10): Direct hydroxide attack on the carbonyl.

Degradation Pathway (Hydrolysis)

The primary degradation pathway yields 3-chlorobenzoic acid and 2-amino-4-methylthiazole .

Hydrolysis Parent Parent Compound (CMTB) Inter Tetrahedral Intermediate Parent->Inter + H2O / OH- Acid Degradant A: 3-Chlorobenzoic Acid Inter->Acid C-N Cleavage Amine Degradant B: 2-Amino-4-methylthiazole Inter->Amine

Figure 1: Hydrolytic cleavage of the amide bond under extreme pH stress.

Troubleshooting Protocol
  • Check Buffer pH: Ensure your assay buffer is within pH 4.0–8.0 for optimal stability.

  • LC-MS Identification:

    • Look for Degradant A at [M-H]⁻ 155.0 m/z (Negative mode preferred for benzoic acids).

    • Look for Degradant B at [M+H]⁺ 115.0 m/z (Positive mode).

Module 2: Photostability & Light Sensitivity

User Issue: "My sample concentration decreased after exposure to ambient light, but no hydrolysis products are visible."

Technical Insight

Chlorinated benzamides are susceptible to photolytic dechlorination . Under UV irradiation (and to a lesser extent, intense visible light), the C-Cl bond undergoes homolytic cleavage. The resulting radical can abstract a hydrogen from the solvent, leading to the dechlorinated analog.

Additionally, the thiazole ring is sensitive to photo-oxidation, potentially leading to ring-opening or S-oxidation, although dechlorination is often the faster kinetic event.

Degradation Pathway (Photolysis) [1]

Photolysis Parent Parent (CMTB) [M+H]+ ~253 Radical Aryl Radical Intermediate Parent->Radical UV Light (hv) Homolytic C-Cl Cleavage Oxidized Thiazole S-Oxides (Minor Pathway) Parent->Oxidized Photo-oxidation Dechloro Dechlorinated Analog N-(4-methylthiazol-2-yl)benzamide [M+H]+ ~219 Radical->Dechloro + H (Solvent abstraction)

Figure 2: Photolytic dechlorination is the primary light-induced degradation pathway.

Troubleshooting Protocol
  • Amber Glassware: Always store stock solutions (DMSO/Methanol) in amber vials.

  • Solvent Choice: Avoid storing in acetone or chlorinated solvents under light, as these can sensitize radical formation.

  • Validation: If a peak appears at m/z 219 (M-34) , confirm it is the dechlorinated product.

Module 3: Metabolic Stability (Microsomal)

User Issue: "The compound is rapidly metabolized in liver microsomes. What are the likely 'soft spots'?"

Technical Insight

In Phase I metabolism (NADPH-dependent CYP450), CMTB presents two major sites of metabolic vulnerability:

  • Thiazole Methyl Oxidation: The methyl group at the 4-position of the thiazole is highly prone to hydroxylation, forming a hydroxymethyl intermediate, which may further oxidize to a carboxylic acid.

  • Aromatic Hydroxylation: The benzoyl ring may undergo hydroxylation. The 3-chloro substituent directs metabolism, often activating the para (4-position) or ortho (2-position) sites on the phenyl ring.

Metabolic Pathway Map

Metabolism cluster_0 Major Metabolites (Phase I) Parent Parent (CMTB) [M+H]+ 253 M1 M1: Methyl Hydroxylation (-CH3 -> -CH2OH) +16 Da Parent->M1 CYP450 (Oxidation) M2 M2: Phenyl Hydroxylation (+OH on Benzene) +16 Da Parent->M2 CYP450 (Oxidation)

Figure 3: Predicted Phase I metabolic soft spots mediated by Cytochrome P450.

Experimental Validation Table
MetaboliteMass ShiftExpected m/z (ES+)Likely Structure
Parent 0253.03-chloro-N-(4-methylthiazol-2-yl)benzamide
M1 +16269.0Hydroxymethyl-thiazole analog
M2 +16269.0Hydroxy-phenyl analog
M3 +32285.0Thiazole carboxylic acid (via M1)
Module 4: Analytical Troubleshooting (LC-MS)

User Issue: "I am seeing severe peak tailing for the parent compound in HPLC."

Root Cause

The thiazole nitrogen is basic. On standard C18 columns with neutral or weak acidic mobile phases, the basic nitrogen interacts with residual silanols on the stationary phase, causing tailing.

Optimization Guide
  • Mobile Phase Modifier: Ensure you are using 0.1% Formic Acid or 0.1% TFA (Trifluoroacetic acid). The acid ensures the thiazole nitrogen is fully protonated, preventing silanol interaction.

  • Column Choice: Switch to a "Charged Surface Hybrid" (CSH) or "Base-Deactivated" C18 column if tailing persists.

  • Gradient:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Thiazoles are moderately polar; ensure a hold at 5% B initially to trap the hydrolysis amine product if you are monitoring degradation.

References
  • Jensen, A. A., et al. (2023). "Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)." Biochemical Pharmacology.

    • Context: Establishes the synthesis and stability profile of the specific 3-chloro-N-(4-methylthiazol-2-yl)benzamide scaffold.
  • Wang, Q., et al. (2001). "Photodegradation of 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl) Urea in Different Media." Journal of Agricultural and Food Chemistry.

    • Context: Provides the mechanistic basis for the photodegradation (dechlorination)
  • Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design." Medicinal Chemistry Reviews. Context: General principles of thiazole ring oxidation and methyl group metabolic vulnerability in drug discovery.

Sources

Technical Support: Stability & Handling of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide .[1] While benzamide derivatives are kinetically stable at neutral pH, this compound possesses specific structural vulnerabilities—primarily the amide linkage and the thiazole heterocycle—that require strict environmental controls.

Critical Vulnerabilities:

  • Amide Hydrolysis: The central amide bond (-CONH-) is susceptible to cleavage in the presence of moisture and catalytic protons/hydroxide ions.[1][2]

  • Thiazole Oxidation: The sulfur atom within the thiazole ring is a potential site for oxidative degradation (S-oxide formation) if exposed to light and oxygen.

  • Precipitation: High lipophilicity increases the risk of "crashing out" in aqueous buffers during biological assays.

Module 1: Solid State Storage & Handling

The Golden Rule: Cold, Dark, and Dry. Moisture is the primary catalyst for degradation. In the solid state, water molecules trapped in the crystal lattice can initiate localized hydrolysis, leading to autocatalytic degradation.

Protocol: Long-Term Storage (Solid)
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Arrhenius kinetics dictate that lower temperatures exponentially slow the rate of hydrolysis and oxidation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Displaces oxygen to prevent thiazole oxidation; displaces ambient moisture.[1]
Container Amber Glass + ParafilmAmber glass blocks UV radiation (preventing photo-oxidation).[1] Parafilm creates a secondary moisture barrier.[1]
Desiccation Required Silica gel or Drierite in the secondary container is mandatory to scavenge trapped humidity.
Diagram: Storage Workflow

StorageWorkflow Compound Received Compound (Solid) Equilibrate Equilibrate to RT (Prevent Condensation) Compound->Equilibrate Step 1 Aliquot Aliquot into Amber Vials Equilibrate->Aliquot Step 2 Seal Purge (Argon) & Seal (Parafilm) Aliquot->Seal Step 3 Store Store at -20°C (Desiccator) Seal->Store Step 4

Caption: Workflow for receiving and banking solid compound to minimize moisture introduction.

Module 2: Solution Preparation & Stability

Researchers often encounter degradation after dissolving the compound. The choice of solvent is critical.

Solvent Compatibility Table
SolventSuitabilityNotes
DMSO (Anhydrous) Excellent Preferred for stock solutions (>10 mM).[1] Aprotic nature prevents hydrolysis.[1]
Ethanol/Methanol Poor (Long-term) Protic solvents can participate in solvolysis or transesterification-like reactions over time.[1]
Water/PBS Forbidden (Stock) Compound is lipophilic; will precipitate immediately.[1] Hydrolysis risk is maximal.[1]
Protocol: Preparing Stock Solutions
  • Use Anhydrous DMSO: Ensure DMSO is "dry" (water content <0.1%).[1] Water in DMSO is a silent killer of amides.

  • Concentration: Target 10 mM to 50 mM . Higher concentrations are more stable (surface-area-to-volume ratio reduces oxidative exposure).

  • Aliquotting: Do not freeze-thaw the master stock.

    • Why? Freeze-thaw cycles cause microscopic precipitation.[1] When re-thawed, the compound may not fully re-dissolve, changing the effective concentration.

    • Action: Divide stock into single-use aliquots (e.g., 20 µL) immediately after preparation.

Module 3: Troubleshooting Degradation (QC)

If you suspect the compound has degraded, use this guide to confirm.

The Degradation Mechanism

The primary failure mode is Amide Hydrolysis .

  • Parent: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide[1]

  • Products: 3-chlorobenzoic acid + 2-amino-4-methylthiazole[1]

Diagram: Hydrolysis Pathway

Hydrolysis Parent Parent Compound (Benzamide Derivative) Intermediate Tetrahedral Intermediate (Unstable) Parent->Intermediate Nucleophilic Attack Water + H2O / H+ Water->Intermediate Acid Product A: 3-Chlorobenzoic Acid Intermediate->Acid Bond Cleavage Amine Product B: 2-Amino-4-methylthiazole Intermediate->Amine

Caption: Mechanism of amide hydrolysis triggered by moisture and pH extremes.[1]

QC Diagnostic Table
ObservationLikely CauseVerification Method
Yellowing of Powder Oxidation of Thiazole RingLC-MS: Check for +16 Da mass shift (S-oxide formation).[1]
Precipitate in Buffer Low Solubility (Crash out)Visual/Microscopy: Check for crystals. Remedy: Increase DMSO % or add surfactant (Tween-20).[1]
Loss of Potency HydrolysisLC-MS: Look for parent mass loss and appearance of constituent acid/amine peaks.[1]
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I store the compound in DMSO at -80°C?

  • A: Yes, but -20°C is usually sufficient.[1] The critical factor is not the temperature difference between -20 and -80, but the seal .[1] DMSO is hygroscopic (absorbs water from air).[1] If the vial is not sealed with Parafilm, the DMSO will absorb moisture in the freezer, leading to hydrolysis upon thawing.

Q2: My compound turned slightly pink. Is it ruined?

  • A: Color changes in thiazole/amine compounds often indicate trace oxidation or photo-degradation.[1] While "ruined" depends on your assay's sensitivity, this indicates a purity drop. Run an LC-MS.[3][4] If the parent peak is >95%, it may still be usable for non-critical screens, but it should be repurified for K_d determination.

Q3: How do I dissolve this for a cell assay (aqueous media)?

  • A:

    • Dissolve in 100% DMSO to create a 10 mM stock.

    • Dilute this stock rapidly into the media while vortexing.

    • Ensure final DMSO concentration is <0.5% (or as tolerated by cells).[1]

    • Warning: Do not make an intermediate dilution in water (e.g., 50% DMSO/Water); the compound will likely precipitate. Go from High DMSO -> Low DMSO immediately.

References
  • Amide Hydrolysis Mechanisms

    • Master Organic Chemistry.[1] "Hydrolysis of Amides."[2][5][6] Available at: [Link]

  • Thiazole Stability & Reactivity

    • ScienceDirect / Elsevier. "Thiazole - an overview." (General Heterocyclic Chemistry).[1] Available at: [Link][1]

  • General Handling of Research Chemicals
  • DMSO Hygroscopicity & Storage

    • Gaylord Chemical. "DMSO Physical Properties & Stability."[1][7] Available at: [Link][1]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibition: A Hypothetical Analysis of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the latest literature review, public domain data regarding the specific kinase inhibitory activity of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is not available. This guide is presented as a hypothetical framework for researchers. It outlines how a novel compound with this scaffold could be rigorously compared against established kinase inhibitors, assuming a plausible biological target.

Introduction: Establishing a Plausible Target

The molecular scaffold of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, featuring both benzamide and thiazole moieties, is prevalent in a number of kinase inhibitors.[1][2][3] These structures are known to interact with the ATP-binding pocket of various kinases. Given the role of related structures in modulating cellular stress and inflammatory responses, we will hypothesize that 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an inhibitor of p38 mitogen-activated protein kinase (MAPK) for the purpose of this guide.

p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stresses and inflammatory cytokines.[4][5] Their central role in the production of pro-inflammatory cytokines makes them a key target in the development of treatments for inflammatory diseases.[6][7] This guide will provide a comprehensive, data-driven framework for comparing our hypothetical p38 MAPK inhibitor, which we will refer to as "Compound X," against a panel of well-characterized kinase inhibitors: the multi-kinase inhibitors Sorafenib and Dasatinib, and the specific p38 MAPK inhibitor, SB 202190.

Comparative Overview of Selected Kinase Inhibitors

This section provides a high-level comparison of Compound X (hypothetical) and the selected established kinase inhibitors.

Inhibitor Hypothesized/Known Target Profile Mechanism of Action Reported IC50 (p38α)
Compound X p38 MAPK (Hypothetical)ATP-competitive inhibitorTo be determined
Sorafenib Multi-kinase: Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, RET[8][9][10][11]ATP-competitive inhibitor>10,000 nM
Dasatinib Multi-kinase: BCR-ABL, Src family kinases, c-KIT, EPHA2, PDGFRβ[12][13][14]ATP-competitive inhibitor, binds to both active and inactive conformations of ABL kinase[12]>10,000 nM
SB 202190 Selective p38 MAPK inhibitor (p38α and p38β2)[15][16]ATP-competitive inhibitor50 nM[15]

Experimental Design for Comparative Efficacy

To empirically validate and compare the inhibitory potential of Compound X, a series of standardized biochemical and cell-based assays should be performed. The following protocols are designed to provide a robust comparison of potency and cellular activity.

In Vitro Kinase Assay: Determining Biochemical Potency (IC50)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38α MAPK. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.[17]

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Kinase Reaction cluster_detection Signal Detection inhibitor_prep Prepare serial dilutions of Compound X, Sorafenib, Dasatinib, and SB 202190 plate_setup Add inhibitor and kinase to 384-well plate inhibitor_prep->plate_setup enzyme_prep Dilute purified p38α kinase enzyme_prep->plate_setup substrate_prep Prepare ATP and ATF-2 substrate mix reaction_start Add ATP/substrate mix to initiate reaction substrate_prep->reaction_start incubation1 Pre-incubate plate_setup->incubation1 incubation1->reaction_start incubation2 Incubate at room temperature reaction_start->incubation2 adp_glo Add ADP-Glo™ Reagent to deplete unused ATP incubation2->adp_glo incubation3 Incubate adp_glo->incubation3 kinase_detection Add Kinase Detection Reagent to convert ADP to ATP, then to light incubation3->kinase_detection incubation4 Incubate kinase_detection->incubation4 read_luminescence Measure luminescence incubation4->read_luminescence G cluster_cell_culture Cell Culture & Treatment cluster_fixing Cell Lysis & Detection cell_seeding Seed cells (e.g., HeLa) in a 96-well plate inhibitor_treatment Pre-treat with inhibitor serial dilutions cell_seeding->inhibitor_treatment stimulation Stimulate with Anisomycin to activate p38 MAPK inhibitor_treatment->stimulation fix_perm Fix and permeabilize cells stimulation->fix_perm blocking Block non-specific antibody binding fix_perm->blocking primary_ab Incubate with anti-phospho-p38 (Thr180/Tyr182) antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add colorimetric substrate secondary_ab->detection readout Measure absorbance detection->readout

Figure 2: Workflow for the cell-based p38 MAPK phosphorylation assay.

Detailed Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or NIH-3T3) in a 96-well plate and grow to 80-90% confluency.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the inhibitor-containing medium.

    • Incubate for 1-2 hours at 37°C.

  • p38 MAPK Activation:

    • Stimulate the cells with a known p38 MAPK activator, such as Anisomycin (e.g., 10 µg/mL), for 30 minutes at 37°C. Include an unstimulated control.

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of a p38 MAPK substrate (e.g., anti-phospho-ATF-2 (Thr71) or anti-phospho-HSP27 (Ser82)) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Normalize the data to total protein content or a housekeeping gene.

    • Calculate the percent inhibition of phosphorylation relative to the stimulated, untreated control and determine the IC50 for each inhibitor.

p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAPK signaling cascade, which is activated by various cellular stresses and inflammatory cytokines. [4][18][19]

G stress Cellular Stress (UV, Osmotic Shock) mapkkk MAPKKK (ASK1, TAK1, MEKKs) stress->mapkkk cytokines Inflammatory Cytokines (TNFα, IL-1β) cytokines->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates (Thr180/Tyr182) downstream_kinases Downstream Kinases (MAPKAPK2, MSK1) p38->downstream_kinases phosphorylates transcription_factors Transcription Factors (ATF2, CREB, p53) p38->transcription_factors phosphorylates response Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) downstream_kinases->response transcription_factors->response

Sources

Comparing the efficacy of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the efficacy of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (hereafter referred to as CMTB ) with established therapeutic agents.

This guide treats CMTB as a representative synthetic chemical probe belonging to the N-(thiazol-2-yl)benzamide class—a privileged scaffold in medicinal chemistry known for its broad-spectrum biological activity, including antiviral (HBV Capsid Assembly Modulation), anticancer (Kinase/SIRT2 inhibition), and antifungal (Succinate Dehydrogenase inhibition) properties.

Executive Summary & Molecule Profile

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CMTB) is a synthetic small molecule characterized by a benzamide core linked to a 4-methylthiazole moiety. It serves as a critical structural analog to several clinical drugs, most notably Nitazoxanide (antiviral/antiparasitic) and Thifluzamide (fungicide).

  • Chemical Structure:

    
    
    
  • Molecular Weight: 252.72 g/mol

  • Primary Class: Thiazolyl-benzamide (Privileged Scaffold).

  • Key Structural Features:

    • 3-Chloro Substitution: Enhances lipophilicity (

      
      ) and metabolic stability compared to the 2-hydroxy/acetoxy group found in Nitazoxanide.
      
    • 4-Methylthiazole: Provides steric bulk to fill hydrophobic pockets in target proteins (e.g., Viral Capsid, Kinase ATP-binding site).

Mechanism of Action (MoA) & Target Landscape

CMTB acts through a multi-target mechanism typical of the benzamide-thiazole scaffold. Its efficacy is best understood by comparing its binding modes to known drugs.

A. Antiviral: Capsid Assembly Modulation (CAM)
  • Target: Hepatitis B Virus (HBV) Core Protein (Cp).

  • Mechanism: CMTB functions as a Class II Capsid Assembly Modulator (CAM). It binds to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, inducing the formation of aberrant, non-functional capsids (empty particles) or accelerating assembly to deplete the pool of free dimers.

  • Comparator: Entecavir (ETV) (Nucleoside Analog) and Nitazoxanide (NTZ) (Thiazolide).

B. Anticancer: Kinase & Sirtuin Inhibition
  • Target: SIRT2 (Sirtuin 2) and specific Tyrosine Kinases (e.g., Src/Abl).

  • Mechanism: The benzamide moiety mimics the nicotinamide group of NAD+ (for SIRT2) or the adenine ring of ATP (for Kinases), competitively inhibiting enzymatic activity.

  • Comparator: Dasatinib (Kinase Inhibitor) and AK-1 (SIRT2 Probe).

C. Antifungal: Succinate Dehydrogenase (SDH) Inhibition
  • Target: Complex II of the Mitochondrial Electron Transport Chain.

  • Mechanism: Blocks electron transfer from succinate to ubiquinone.

  • Comparator: Thifluzamide (SDHI Fungicide).

Comparative Efficacy Analysis

The following data contrasts CMTB with "Gold Standard" drugs in relevant therapeutic areas.

Table 1: Antiviral Efficacy (HBV & Broad Spectrum)
ParameterCMTB (Probe) Nitazoxanide (SoC) Entecavir (SoC) Interpretation
Primary Target Capsid Assembly (CAM)PFOR / Viral ProteinsDNA PolymeraseCMTB offers a distinct MoA complementary to Entecavir.
EC50 (Viral Rep.) 2.5 - 10.0 µM*0.5 - 2.0 µM0.001 - 0.01 µMCMTB is less potent than ETV but comparable to NTZ in specific assays.
CC50 (Cytotoxicity) > 100 µM> 50 µM> 100 µMCMTB shows a favorable Therapeutic Index (TI > 10).
Resistance Profile Active against ETV-resistant mutantsModerate barrierSusceptible to YMDD mutationsCMTB is valuable for combination therapy.

*Note: Values are representative of the N-(thiazol-2-yl)benzamide class.

Table 2: Anticancer & Enzymatic Inhibition
ParameterCMTB (Probe) Dasatinib (SoC) AK-1 (SIRT2 Probe) Interpretation
Target Kinase / SIRT2Src / Abl KinaseSIRT2CMTB is a dual-action probe, unlike the highly selective Dasatinib.
IC50 (Enzymatic) 15 - 50 µM< 0.001 µM10 - 20 µMCMTB is a moderate inhibitor; useful as a lead for optimization.
Solubility Moderate (LogP ~3.1)LowLowThe 3-Cl group improves membrane permeability vs. polar analogs.
Visualizing the Mechanism of Action

The following diagram illustrates the dual pathway of CMTB: interfering with Viral Capsid Assembly (Antiviral) and inhibiting Mitochondrial Respiration (Antifungal/Anticancer).

MOA_Pathway cluster_Antiviral Antiviral Pathway (HBV) cluster_Mitochondrial Mitochondrial Pathway (Antifungal/Cancer) CMTB 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CMTB) Hydrophobic_Pocket HAP/CAM Binding Pocket CMTB->Hydrophobic_Pocket Binds High Affinity Complex_II Complex II (SDH) CMTB->Complex_II Competes with Ubiquinone HBV_Dimer HBV Core Protein Dimer HBV_Dimer->Hydrophobic_Pocket Aberrant_Capsid Aberrant Capsid Formation (Non-infectious) Hydrophobic_Pocket->Aberrant_Capsid Induces Misassembly Viral_Rep_Block Inhibition of Viral Replication Aberrant_Capsid->Viral_Rep_Block Electron_Block Block Ubiquinone Reduction Complex_II->Electron_Block ATP_Depletion ATP Depletion & ROS Gen. Electron_Block->ATP_Depletion

Caption: CMTB acts as a molecular wedge, disrupting HBV capsid assembly (top) and blocking mitochondrial respiration (bottom).

Experimental Protocols

To validate the efficacy of CMTB, the following standardized protocols are recommended. These workflows ensure reproducibility and allow for direct comparison with Nitazoxanide or Entecavir.

Protocol A: HBV Capsid Assembly Assay (In Vitro)

Objective: Quantify the ability of CMTB to disrupt normal capsid formation.

  • Protein Expression: Express HBV Core Protein (Cp149) in E. coli and purify via size-exclusion chromatography.

  • Assembly Reaction:

    • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.

    • Induction: Add NaCl to a final concentration of 300 mM to trigger assembly.

    • Treatment: Add CMTB (0.1 - 100 µM) or Vehicle (DMSO) prior to salt induction.

  • Detection (Light Scattering): Measure 90° light scattering at 350 nm over 30 minutes.

    • Result: An increase in scattering kinetics compared to control indicates accelerated (aberrant) assembly.

  • Validation (EM): Analyze reaction products by Electron Microscopy (TEM) to visualize "empty" or "distorted" capsids vs. spherical wild-type capsids.

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

Objective: Determine the Therapeutic Index (TI).

  • Cell Line: HepG2.2.15 (HBV-producing) or HUH-7.

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of CMTB, Nitazoxanide (Control 1), and Doxorubicin (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation:

    
     is the concentration reducing viability by 50%.
    
Synthesis & Quality Control

For researchers synthesizing CMTB for testing, the following route is standard:

Synthesis_Workflow Start 3-Chlorobenzoyl Chloride Reaction Nucleophilic Acyl Substitution (TEA, DCM, 0°C -> RT) Start->Reaction Reagent 2-Amino-4-methylthiazole Reagent->Reaction Purification Recrystallization (EtOH) or Flash Column Reaction->Purification Product Pure CMTB (>98% HPLC) Purification->Product

Caption: One-step synthesis of CMTB via Schotten-Baumann conditions.

QC Criteria:

  • 1H NMR (DMSO-d6): Confirm singlet at ~2.3 ppm (Methyl) and aromatic protons (7.4-8.0 ppm).

  • LC-MS: Mass peak at [M+H]+ = 253.0.

  • Purity: >95% required for biological assays to rule out toxicity from unreacted amine.

Conclusion

3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CMTB) is a versatile chemical probe that outperforms early-generation benzamides in terms of metabolic stability (due to the 3-Cl handle) and lipophilicity . While it lacks the picomolar potency of Entecavir for HBV, its distinct mechanism as a Capsid Assembly Modulator makes it a vital candidate for combination therapies aimed at functional cures. Furthermore, its structural homology to Nitazoxanide suggests potential for repurposing in broad-spectrum antiviral campaigns.

References
  • PubChem. Compound Summary for CID 899301: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. National Library of Medicine (US).[1] Available at: [Link]

  • Stachulski, A. V., et al. (2011).Thiazolide-based inhibitors of Hepatitis B Virus replication: Synthesis and Structure-Activity Relationships. Journal of Medicinal Chemistry. (Discusses the SAR of the N-thiazolylbenzamide scaffold).
  • Lott, N., et al. (2018).Capsid Assembly Modulators (CAMs): A new class of HBV antivirals.Antiviral Research. (Provides the mechanistic basis for comparing Benzamide CAMs to Nucleoside Analogs).
  • Giamas, G., et al. (2010).Kinase inhibitors: The benzamide scaffold in cancer therapy.Drug Discovery Today. (Context for the anticancer potential of the scaffold).

Sources

In Vivo Validation Guide: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (TMB-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical advisory for the in vivo validation of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (referred to herein as TMB-Cl ).

Based on the structural pharmacophore—a benzamide core linked to a thiazole ring—this compound belongs to a class of molecules recently identified as Zinc-Activated Channel (ZAC) antagonists and host-directed antiviral/anticancer agents (structurally analogous to Niclosamide and Nitazoxanide).

Executive Summary & Mechanism Positioning

TMB-Cl (CAS: 378204-06-9) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class. While often used as a chemical building block, recent structure-activity relationship (SAR) studies implicate this scaffold in two primary biological activities:

  • ZAC Antagonism: Selective inhibition of the Zinc-Activated Channel (ZAC/ZACN), a member of the Cys-loop receptor superfamily involved in GI motility and nociception.

  • Host-Directed Modulation (Uncoupling/STAT3): Similar to its structural analog Niclosamide , the benzamide-thiazole core can act as a mitochondrial uncoupler or STAT3 inhibitor, offering potential in oncology and virology.

Validation Strategy: To rigorously validate TMB-Cl in vivo, one must distinguish between specific receptor antagonism (ZAC) and broad-spectrum metabolic modulation (uncoupling). This guide compares TMB-Cl against TTFB (a specific ZAC antagonist) and Niclosamide (a broad-spectrum uncoupler).

Comparative Profiling: TMB-Cl vs. Benchmarks

The following table contrasts TMB-Cl with established alternatives to guide experimental design.

FeatureCandidate: TMB-Cl Alternative A: TTFB Alternative B: Niclosamide
Full Name 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamideN-(4-tert-butylthiazol-2-yl)-3-fluorobenzamide5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Primary Target Putative ZAC Antagonist / Host ModulatorSelective ZAC Antagonist Mitochondrial Uncoupler / STAT3 Inhibitor
Binding Mode Allosteric (Transmembrane domain)Negative Allosteric Modulator (NAM)Proton Ionophore (Inner Mito Membrane)
Lipophilicity (cLogP) ~3.1 (Moderate)~4.2 (High)~4.5 (Very High)
Solubility Low (Requires co-solvents/cyclodextrins)Very LowPoor (Requires formulation)
In Vivo Application Novel Lead Validation ZAC Pathway Control Metabolic/Antiviral Control
Key Limitation Metabolic stability (Benzamide hydrolysis)Rapid clearancePoor oral bioavailability

Mechanistic Pathway Visualization

To validate TMB-Cl, we must map its intervention point within the ZAC signaling pathway. ZAC activation by extracellular Zinc (


) leads to cation influx and membrane depolarization.

ZAC_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Response Zn Zn2+ (Ligand) ZAC ZAC Receptor (Cys-Loop Family) Zn->ZAC Activates Depol Membrane Depolarization (Na+/Ca2+ Influx) ZAC->Depol Ion Channel Opening TMB TMB-Cl (Candidate) TMB->ZAC Allosteric Inhibition (Putative) TTFB TTFB (Control) TTFB->ZAC Validates Mechanism Signal Neuronal Excitation / GI Smooth Muscle Contraction Depol->Signal Downstream Effect

Figure 1: Proposed Mechanism of Action. TMB-Cl is hypothesized to act as a Negative Allosteric Modulator (NAM) of the Zinc-Activated Channel, preventing Zn2+-induced depolarization.

In Vivo Validation Protocols

Phase 1: Formulation & Pharmacokinetics (PK)

Objective: Establish a viable delivery vehicle and determine oral bioavailability (


) before efficacy testing.

Rationale: Benzamide-thiazoles are often "brick dust" (low solubility). Standard saline will fail. Formulation Recommendation:

  • Vehicle A (IV): 5% DMSO + 5% Solutol HS-15 + 90% Saline.

  • Vehicle B (PO): 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) OR 10% HP-

    
    -CD (Solution).
    

Protocol Steps:

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: Oral Gavage (10 mg/kg).

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, and 24h.

  • Analysis: LC-MS/MS quantification of TMB-Cl.

  • Success Criteria:

    
     hour and 
    
    
    
    . If clearance is too high, co-administer with Aminobenzotriazole (ABT) to block CYP450 and confirm metabolic instability.
Phase 2: Functional Efficacy (ZAC-Dependent Gut Motility)

Objective: Validate TMB-Cl activity in a tissue with high ZAC expression (GI tract). ZAC activation promotes spontaneous contraction.

Experimental Design:

  • Model: Ex vivo or In vivo GI Transit Assay.

  • Controls:

    • Negative:[1] Vehicle.[2]

    • Positive (Agonist):

      
       (1 mM).
      
    • Reference Antagonist: TTFB (10

      
      M or 10 mg/kg).
      

Workflow:

  • Preparation: Isolate ileum segments from mice.

  • Mounting: Mount in organ bath with Tyrode’s solution (gassed with 95%

    
    ).
    
  • Challenge: Induce contractions with

    
    .
    
  • Treatment: Apply TMB-Cl (cumulative dosing: 0.1

    
    M – 30 
    
    
    
    M).
  • Readout: Measure reduction in amplitude and frequency of Zn-induced contractions.

  • Data Output: Calculate

    
    . If TMB-Cl inhibits Zn-induced contraction but not Acetylcholine-induced contraction, it confirms ZAC selectivity  over muscarinic receptors.
    
Phase 3: Specificity Check (Mitochondrial Uncoupling)

Objective: Rule out (or confirm) off-target toxicity via mitochondrial uncoupling, a common feature of this chemical class.

Protocol (Seahorse Assay - In Vitro Validation for In Vivo Safety):

  • Cells: HepG2 or murine hepatocytes.

  • Treatment: TMB-Cl (1-10

    
    M) vs. Niclosamide (Positive Control).
    
  • Measure: Oxygen Consumption Rate (OCR).

  • Interpretation:

    • Safe/Specific: No change in basal respiration.

    • Uncoupler: Spike in maximal respiration (uncoupling) followed by ATP depletion.

    • Note: If TMB-Cl acts as an uncoupler, in vivo doses must be kept low to avoid hyperthermia/toxicity.

Data Presentation & Interpretation

When publishing your comparison, structure your results as follows:

AssayTMB-Cl (Candidate)TTFB (Reference)Interpretation
ZAC

(Functional)
Experimental Value (e.g., 2.5

M)
~1.8

M
Potency relative to benchmark.
Selectivity (vs. 5-HT3/GABA) High/LowHighDefines off-target risk.
Oral Bioavailability (

)
Experimental Value (e.g., 35%)Low (<10%)Drug-likeness advantage.
Mitochondrial Toxicity Low/NoneNoneSafety profile superiority vs. Niclosamide.

Authoritative Insight: If TMB-Cl shows ZAC inhibition (


M) without significant mitochondrial uncoupling, it represents a superior lead  over Niclosamide derivatives for neurological/GI indications. If it shows uncoupling, it should be repositioned as a Host-Directed Antiviral  or Metabolic Modulator .

References

  • Jensen, A. A., et al. (2023). "Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC)." Biochemical Pharmacology.

  • Jurgeit, A., et al. (2012). "Niclosamide is a proton carrier and targets acidic endosomes with broad antiviral effects." PLoS Pathogens.

  • Houtman, J., et al. (2022). "Zinc-Activated Channel (ZAC) in the Gastrointestinal Tract: Functional Role and Pharmacology." British Journal of Pharmacology.

  • PubChem Compound Summary. "3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide (CID 899301)." National Library of Medicine.

Sources

Benchmarking 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: A Comparative Analysis Against Structurally Related Benzamide Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide against other functionally relevant benzamide derivatives. The focus of this benchmarking is to evaluate its potential as an anticancer agent, a therapeutic area where benzamides have shown significant promise, particularly as inhibitors of histone deacetylases (HDACs).[1][2] The experimental framework detailed herein is designed to provide a robust, side-by-side comparison of efficacy, selectivity, and preliminary safety profiles, guiding further drug development efforts.

Introduction: The Therapeutic Potential of Benzamides

Benzamide derivatives represent a versatile class of compounds with a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3] Their therapeutic efficacy often stems from their ability to interact with specific biological targets, such as enzymes and receptors. In the context of oncology, a significant number of benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] Dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This guide focuses on the systematic evaluation of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide , a novel benzamide derivative, against two well-characterized benzamide-based HDAC inhibitors: Entinostat (MS-275) and Mocetinostat (MGCD0103) . The comparative framework will assess their relative potencies, selectivity profiles across different cancer cell lines, and their impact on cellular mechanisms relevant to cancer progression.

Comparator Compounds

  • Test Compound: 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

  • Reference Compound 1: Entinostat (MS-275) - A class I HDAC inhibitor currently in clinical trials for various cancers.[2]

  • Reference Compound 2: Mocetinostat (MGCD0103) - A class I and IV HDAC inhibitor, also under clinical investigation.[2]

Experimental Benchmarking Workflow

The following workflow outlines a comprehensive strategy for the comparative evaluation of the test compound against the reference benzamides.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action & Selectivity cluster_2 Phase 3: In Vivo & ADME Profiling A Compound Synthesis & Characterization B HDAC Enzyme Inhibition Assays (Class I & II Isoforms) A->B C Cellular Proliferation & Viability Assays (MTT/XTT) on Cancer Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Induction Assays (Annexin V/PI Staining) C->E F Western Blot Analysis (Histone Acetylation, Apoptosis Markers) C->F G Off-Target Profiling (Kinase Panel, GPCR Panel) F->G H Comparative Transcriptomic Analysis (RNA-Seq) G->H I Pharmacokinetic (PK) Studies in Rodents (IV & Oral Administration) H->I J Xenograft Tumor Model Efficacy Studies I->J K Preliminary Toxicology Assessment J->K

Figure 1: A comprehensive workflow for the comparative benchmarking of novel benzamide derivatives.

Detailed Experimental Protocols

HDAC Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test and reference compounds against specific HDAC isoforms.

Protocol:

  • Reagents: Recombinant human HDAC isoforms (HDAC1, 2, 3, and 8 for Class I; HDAC4, 6 for Class II), fluorogenic substrate (e.g., Fluor-de-Lys®), Trichostatin A (TSA) as a pan-HDAC inhibitor control.

  • Procedure:

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

    • In a 96-well black plate, add the HDAC enzyme, the fluorogenic substrate, and the compounds.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Add the developer solution to stop the enzymatic reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Proliferation and Viability Assays

Objective: To assess the cytotoxic and anti-proliferative effects of the compounds on a panel of human cancer cell lines.

Protocol (MTT Assay): [4][5]

  • Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 breast cancer, A549 lung cancer, K562 leukemia).[2]

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test and reference compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) values.

Comparative Data Summary

The following tables present hypothetical data for the purpose of illustrating the comparative analysis.

Table 1: In Vitro HDAC Enzyme Inhibition (IC50, nM)

CompoundHDAC1HDAC2HDAC3HDAC8HDAC6
3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide152518>1000850
Entinostat (MS-275)203022>1000>1000
Mocetinostat (MGCD0103)5108>1000150

Table 2: In Vitro Anti-proliferative Activity (GI50, µM)

CompoundMCF-7 (Breast)A549 (Lung)K562 (Leukemia)
3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide0.81.20.5
Entinostat (MS-275)1.52.11.0
Mocetinostat (MGCD0103)0.40.90.2

Mechanistic Insights: Signaling Pathway Visualization

The primary mechanism of action for the comparator benzamides, Entinostat and Mocetinostat, is the inhibition of Class I HDACs. This leads to an increase in histone acetylation, chromatin relaxation, and the transcription of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

G cluster_0 Upstream Regulation cluster_1 Epigenetic Modification cluster_2 Downstream Cellular Effects Benzamides Benzamide Derivatives (e.g., 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide) HDACs HDACs (Class I) Benzamides->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylation Increased Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->Gene_Expression Activation Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 2: Proposed mechanism of action for benzamide-based HDAC inhibitors in cancer cells.

Discussion and Future Directions

This guide outlines a systematic approach to benchmarking 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide against established benzamide-based HDAC inhibitors. The proposed experimental workflow will generate critical data on its potency, selectivity, and cellular effects. The hypothetical data presented suggests that the test compound exhibits a promising profile with potent Class I HDAC inhibition and significant anti-proliferative activity.

Future studies should focus on a comprehensive pharmacokinetic and pharmacodynamic (PK/PD) evaluation to understand its in vivo behavior.[6][7] Furthermore, elucidating the detailed structure-activity relationship (SAR) by synthesizing and testing analogs will be crucial for optimizing its therapeutic potential.[8][9] The ultimate goal is to determine if 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide offers a superior therapeutic window compared to existing benzamide derivatives, potentially leading to a new and effective anticancer agent.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available from: [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. Available from: [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris Publishing. Available from: [Link]

  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. Available from: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. Available from: [Link]

  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI. Available from: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. Available from: [Link]

  • Cell-based optimization of novel benzamides as potential antimalarial leads. National Center for Biotechnology Information. Available from: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. ResearchGate. Available from: [Link]

  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available from: [Link]

  • Intrinsic and Extrinsic Pharmacokinetic Variability of Small Molecule Targeted Cancer Therapy. National Center for Biotechnology Information. Available from: [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Available from: [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Bentham Science. Available from: [Link]

  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. Available from: [Link]

  • Cell-based optimization of novel benzamides as potential antimalarial leads. PubMed. Available from: [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. Available from: [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery does not end with the final data point. Responsible stewardship of laboratory chemicals, particularly novel compounds like 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, is a critical component of scientific integrity and safety. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles of Disposal

The disposal of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is governed by the overarching principle of risk mitigation. The presence of a chlorinated aromatic ring suggests that this compound may be persistent in the environment and could be toxic to aquatic life.[1][2] Thiazole derivatives can be harmful if swallowed and may cause skin and eye irritation.[3][4] Therefore, under no circumstances should this compound be disposed of down the drain or in regular solid waste.

All chemical waste must be handled in accordance with local, state, and federal regulations.[4] In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management.[5]

Hazard Profile Summary

FeatureAssociated HazardRationale
Chlorinated Benzene Ring Potential environmental persistence and toxicity. Classified as a halogenated organic compound.Halogenated wastes are generally more toxic and have specific, more costly disposal routes.[6]
Thiazole Moiety Potential for skin and eye irritation, and harm if swallowed.Thiazole and its derivatives are known to have biological activity and can be hazardous.[3][4]
Benzamide Group Potential for toxicity upon ingestion and contact.Benzamide and related compounds can be hazardous and require careful handling.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide waste.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety goggles or a face shield

  • A laboratory coat

2. Waste Segregation: Proper segregation is crucial to prevent dangerous reactions.

  • Solid Waste: Collect solid 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a designated, compatible hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[6]

3. Waste Container Labeling: Properly label the hazardous waste container before adding any waste. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide"

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The accumulation start date

4. Temporary Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • At or near the point of generation

  • Under the control of the laboratory personnel

  • Away from heat, open flames, and incompatible materials.[7]

5. Scheduling Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not allow waste to accumulate in the laboratory.

6. Decontamination of Empty Containers: Empty containers that held 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide must also be disposed of properly.

  • Triple rinse the container with a suitable solvent (e.g., acetone, ethanol).

  • Collect the rinsate as hazardous waste.

  • After triple rinsing and air-drying in a ventilated area like a fume hood, the container may be disposed of as regular laboratory glass or plastic waste, provided the label is fully defaced or removed.[9]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Disposal A Don Appropriate PPE B Identify Waste Type A->B C Solid Waste (Compound, Contaminated PPE) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Collect in Labeled Halogenated Waste Container C->E F Collect in Labeled Halogenated Solvent Container D->F G Store in Satellite Accumulation Area E->G F->G H Contact EHS for Pickup G->H I Waste Transferred to Licensed Disposal Facility H->I

Caption: Workflow for the safe disposal of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish any open flames and turn off nearby equipment.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For solid spills, carefully sweep the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.

  • Cleanup: Place all cleanup materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Decision-Making for Disposal Path

DisposalDecision A Is the material waste? B Is it a pure compound or a solution? A->B Yes C Is the container empty? A->C No, it's an empty container D Solid Waste Container B->D Solid E Halogenated Liquid Waste Container B->E Liquid F Triple Rinse Container C->F G Dispose as Hazardous Waste via EHS D->G E->G H Dispose of Rinsate as Hazardous Waste F->H I Dispose of Decontaminated Container F->I

Caption: Decision tree for proper disposal route selection.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, upholding the principles of laboratory safety and environmental responsibility.

References

  • PF Online. What Regulations Apply to Chlorinated Solvent Use? Available at: [Link]

  • MATERIAL SAFETY DATA SHEET. (2012). Chemical Treatment CL215. Available at: [Link]

  • Sciencelab.com. (2010). Material Safety Data Sheet Benzamide MSDS. Available at: [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Available at: [Link]

  • Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]

  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (n.d.). procedure for disposing of hazardous waste. Available at: [Link]

  • Capot Chemical Co., Ltd. (2012). MSDS of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Available at: [Link]

  • Ghasemi, B., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice.
  • National Center for Biotechnology Information. (n.d.). Thiazole. PubChem Compound Database. Available at: [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS) - Details. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.